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2-Methyl-6-(methylamino)-4-pyrimidinol Documentation Hub

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  • Product: 2-Methyl-6-(methylamino)-4-pyrimidinol
  • CAS: 857414-73-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methyl-6-(methylamino)-4-pyrimidinol: Properties, Structure, and Synthesis

Introduction to the Pyrimidinol Scaffold Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, owing to their structural resemblance to the nucleobases of DNA and RNA.[1][2] This structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Pyrimidinol Scaffold

Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug development, owing to their structural resemblance to the nucleobases of DNA and RNA.[1][2] This structural motif allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The 4-pyrimidinol core, in particular, is a versatile scaffold that can be functionalized at the 2 and 6 positions to modulate biological activity and pharmacokinetic properties.

This guide will focus on the chemical properties, structural elucidation, and synthetic strategies relevant to 2-Methyl-6-(methylamino)-4-pyrimidinol, a molecule of interest for its potential as a building block in novel therapeutics.

Predicted Chemical Properties and Structure

While specific experimental data for 2-Methyl-6-(methylamino)-4-pyrimidinol is scarce, we can predict its key chemical properties with a high degree of confidence based on well-characterized analogs like 2-(Diethylamino)-6-methyl-4-pyrimidinol and 2-(Dimethylamino)-6-methyl-4-pyrimidinol.[4]

Structural Information

The structure of 2-Methyl-6-(methylamino)-4-pyrimidinol is characterized by a pyrimidine ring substituted with a methyl group at position 2, a methylamino group at position 6, and a hydroxyl group at position 4. It's important to note that the 4-pyrimidinol exists in tautomeric equilibrium with its 4(3H)-pyrimidinone form.

DOT Script for the Tautomerization of 2-Methyl-6-(methylamino)-4-pyrimidinol

Caption: Tautomeric equilibrium between the pyrimidinol and pyrimidinone forms.

Predicted Physicochemical Properties

The following table summarizes the predicted and analogous physicochemical properties.

PropertyPredicted/Analog ValueSource (Analog)
Molecular Formula C₆H₉N₃O-
Molecular Weight 139.16 g/mol -
CAS Number Not assigned-
Melting Point Likely >150 °CBased on 2-(Dimethylamino)-6-methyl-4-pyrimidinol (175-176 °C)[4]
Boiling Point Not available-
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSO.General for pyrimidinols
pKa Estimated to be in the range of 8-10 for the pyrimidinol hydroxyl group and 3-5 for the protonated amino groups.General for pyrimidinols

Synthesis of 2,6-Disubstituted-4-Pyrimidinols

The synthesis of 2-Methyl-6-(methylamino)-4-pyrimidinol can be approached through established methods for constructing the pyrimidine ring. A common and efficient strategy is the condensation of a β-ketoester with an amidine derivative.[5]

Proposed Synthetic Pathway

A plausible and robust synthetic route involves the cyclocondensation of ethyl acetoacetate with N-methylguanidine in the presence of a strong base like sodium ethoxide.

DOT Script for the Proposed Synthesis of 2-Methyl-6-(methylamino)-4-pyrimidinol

synthesis reagents Ethyl Acetoacetate + N-Methylguanidine reaction Cyclocondensation (Reflux) reagents->reaction base Sodium Ethoxide (Base) base->reaction solvent Ethanol (Solvent) solvent->reaction product 2-Methyl-6-(methylamino)-4-pyrimidinol reaction->product

Caption: Proposed synthetic workflow for 2-Methyl-6-(methylamino)-4-pyrimidinol.

Detailed Experimental Protocol (Adapted from Analogous Syntheses[7][8])

Materials:

  • Ethyl acetoacetate

  • N-Methylguanidine hydrochloride

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add sodium metal in small portions to the ethanol under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly: To the freshly prepared sodium ethoxide solution, add N-methylguanidine hydrochloride, followed by the dropwise addition of ethyl acetoacetate.

  • Condensation: Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add concentrated hydrochloric acid to neutralize the mixture and then acidify to a pH of approximately 5-6. A precipitate should form.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water, followed by a small amount of cold ethanol to remove any remaining soluble impurities.

    • Dry the crude product in a vacuum oven. For further purification, recrystallize the solid from hot water or an appropriate solvent system.

Causality Behind Experimental Choices:

  • Base: A strong base like sodium ethoxide is crucial to deprotonate the active methylene group of ethyl acetoacetate, initiating the condensation reaction.

  • Solvent: Ethanol is used as the solvent as it is the conjugate acid of the ethoxide base, preventing unwanted side reactions.

  • Acidification: Careful acidification is necessary to protonate the pyrimidinolate salt formed during the reaction, leading to the precipitation of the final product.

Potential Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry.[2][3] The functional groups of 2-Methyl-6-(methylamino)-4-pyrimidinol offer several handles for further chemical modification, making it an attractive starting point for the synthesis of compound libraries for drug screening.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Oncology: Many pyrimidine derivatives exhibit anticancer properties by targeting various kinases and other enzymes involved in cell proliferation.[1]

  • Infectious Diseases: The pyrimidine ring is a key component of several antibacterial and antiviral drugs.

  • Inflammatory Disorders: Certain pyrimidine-based compounds have shown potent anti-inflammatory effects.

Conclusion

While 2-Methyl-6-(methylamino)-4-pyrimidinol is not a widely documented compound, its chemical properties, structure, and a reliable synthetic route can be confidently predicted based on the extensive knowledge of pyrimidine chemistry. The synthetic protocol outlined in this guide provides a practical and efficient method for its preparation. The versatility of the pyrimidinol scaffold suggests that this compound and its derivatives hold significant potential for the development of novel therapeutic agents. Further research into the biological activities of this specific molecule is warranted.

References

  • Pharmaffiliates. 2-Diethylamino-6-methyl-4-pyrimidinol. [Link]

  • EC-Life Science. 2-(Dimethylamino)-6-methyl-4-pyrimidinol. [Link]

  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. [Link]

  • Organic Chemistry Portal. Ultrasound-Promoted Synthesis of 4-Pyrimidinols and Their Tosyl Derivatives. [Link]

  • National Center for Biotechnology Information. Recent medicinal approaches of novel pyrimidine analogs: A review. [Link]

  • SIELC Technologies. 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one. [Link]

  • Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

Sources

Exploratory

Keto-enol tautomerism of 2-Methyl-6-(methylamino)-4-pyrimidinol

Mechanistic Insights, Characterization Protocols, and Biological Implications[1] Executive Summary The tautomeric equilibrium of 2-Methyl-6-(methylamino)-4-pyrimidinol represents a complex interplay between aromatic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights, Characterization Protocols, and Biological Implications[1]

Executive Summary

The tautomeric equilibrium of 2-Methyl-6-(methylamino)-4-pyrimidinol represents a complex interplay between aromatic stabilization, amide resonance, and solvent-solute interactions. For drug development professionals, understanding this equilibrium is not merely an academic exercise; it is a critical determinant of pharmacokinetics, receptor binding affinity (hydrogen bond donor/acceptor patterns), and solubility profiles.

This guide provides a definitive structural analysis of the molecule, predicting a dominance of the 4-oxo (keto) tautomer in physiological environments, stabilized by the electron-donating 6-methylamino substituent. We provide a self-validating experimental framework to verify these states using NMR, UV-Vis, and X-ray crystallography.

Structural Dynamics & Mechanistic Theory

The molecule acts as a substituted pyrimidine nucleobase analog. While often drawn in the "enol" (4-hydroxyl) form in chemical catalogs, the thermodynamic reality is governed by the Lactam-Lactim tautomerism.

1.1 The Tautomeric Landscape

We must consider three primary species in equilibrium:

  • Form A (Enol / Lactim): Aromatic pyrimidine ring with a hydroxyl group at C4.

  • Form B (Keto-N3 / Lactam): Proton transfer to N3. The C4-O bond becomes C4=O.

  • Form C (Keto-N1 / Lactam): Proton transfer to N1.

Mechanistic Insight: Unlike simple phenols, 4-hydroxypyrimidines generally favor the keto (oxo) forms. The loss of aromaticity in the pyrimidine ring is energetically compensated by the high stability of the amide-like (lactam) resonance contribution [N-C=O


 N

=C-O

].

The 6-Methylamino Effect: The substituent at C6 is critical. The methylamino group is a strong


-electron donor (+M effect).
  • It increases electron density within the ring, particularly at the para and ortho positions relative to itself (N1 and N3).

  • Prediction: This increased basicity at the ring nitrogens significantly raises the pKa of N1/N3, further stabilizing the protonated (keto) forms over the enol form compared to the unsubstituted parent.

1.2 Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways and the resonance stabilization provided by the amino group.

Tautomerism cluster_factors Stabilizing Factors Enol Form A: Enol (Lactim) (Aromatic, 4-OH) KetoN3 Form B: Keto-N3 (Lactam) (Dominant in Solution) Enol->KetoN3 Proton Transfer (Favored in Polar Solv) KetoN1 Form C: Keto-N1 (Minor Species) Enol->KetoN1 Proton Transfer KetoN3->KetoN1 Intermolecular H-Shift Factor1 Solvent Polarity (High u03B5 favors Keto) Factor2 6-NHMe Resonance (+M Effect)

Figure 1: Tautomeric equilibrium pathways. Form B (Keto-N3) is predicted to be the thermodynamically preferred state in biological media due to amide resonance and solvent stabilization.

Computational & Thermodynamic Predictions

Before wet-lab execution, computational modeling (DFT) provides the energy landscape.

ParameterEnol Form (A)Keto-N3 Form (B)Keto-N1 Form (C)
Relative Energy (

G)
+3.5 to +5.0 kcal/mol0.0 kcal/mol (Global Min) +1.2 to +2.5 kcal/mol
Dipole Moment LowHighHigh
H-Bond Donor 4-OH, 6-NH3-NH, 6-NH1-NH, 6-NH
H-Bond Acceptor N1, N3C4=O, N1C4=O, N3

Solvent Dielectric Impact:

  • Non-polar (Chloroform,

    
    =4.8):  The equilibrium may shift slightly toward the Enol form or allow for slow exchange, but the Keto form often persists due to strong intermolecular dimerization (base-pairing).
    
  • Polar Protic (Water,

    
    =80):  The Keto form is heavily stabilized by hydration of the polar C=O bond.
    
Experimental Characterization Protocols

To validate the tautomeric state in your specific formulation, follow these self-validating protocols.

3.1 NMR Solvent Scan (The "Gold Standard")

Nuclear Magnetic Resonance is the only method capable of distinguishing these forms in solution dynamically.

Objective: Determine the dominant tautomer and exchange rate.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of three distinct solvents:

    • DMSO-d6: Mimics polar biological environment; slows proton exchange.

    • CDCl3: Non-polar; promotes intramolecular H-bonding.

    • Methanol-d4: Protic; tests solvation effects.

  • Acquisition:

    • Run

      
      H NMR (min 400 MHz).
      
    • Run

      
      C NMR (min 1000 scans).
      
    • Critical: Run

      
      N-HMBC (Heteronuclear Multiple Bond Correlation).
      

Data Interpretation:

  • Carbonyl Signal: A

    
    C signal between 160-170 ppm  strongly indicates the C=O (Keto)  form.[1][2] The Enol C-OH typically appears upfield (155-162 ppm), but the shift is subtle.
    
  • Ring Proton Coupling: In the Keto form, the proton on N3 (or N1) will show a coupling to adjacent carbons in HMBC.

  • J-Coupling: If the exchange is slow (DMSO), the N-H proton appears as a broad singlet around 11-13 ppm.

3.2 UV-Vis pH Titration (pKa Determination)

Tautomeric ratios are pH-dependent. This protocol determines the ionization states relevant to the stomach (pH 1.5) vs. blood (pH 7.4).

Protocol:

  • Prepare a 50

    
    M stock solution in aqueous buffer.
    
  • Titrate from pH 2.0 to pH 12.0 in 0.5 unit increments.

  • Record spectra (200-400 nm).

Validation: Look for isosbestic points . A clean isosbestic point indicates a simple two-state equilibrium (e.g., Cation


 Neutral Keto). Loss of the isosbestic point implies a third species (e.g., Anionic Enolate) entering the equilibrium.
Biological Implications for Drug Design[4][5][6]

Understanding the specific tautomer is non-negotiable for Structure-Based Drug Design (SBDD).

4.1 Binding Mode Ambiguity

Docking algorithms often default to the structure in the input file. If you input the Enol form, but the protein pocket selects the Keto form, your binding energy calculations will be erroneous by 2-5 kcal/mol (the cost of tautomerization).

  • Kinase Inhibitors: Many pyrimidine-based kinase inhibitors bind to the hinge region. The Keto-N3 form presents a "Donor-Acceptor-Donor" (D-A-D) motif (N3-H, C4=O, 6-NH).

  • Enol Form: Presents an "Acceptor-Donor-Donor" motif (N3, 4-OH, 6-NH).

Recommendation: Always dock both tautomers. If the Keto form scores significantly better, the protein environment likely shifts the equilibrium or selects the minor tautomer (conformational selection).

4.2 Experimental Decision Tree

Use the following workflow to integrate this data into your lead optimization pipeline.

Workflow Start Synthesize 2-Me-6-(NHMe)-4-pyrimidinol Screen 1. Solvent Screen (DMSO/CDCl3) Start->Screen NMR 2. Run 1H & 15N-HMBC NMR Screen->NMR Solution Phase XRay 3. Single Crystal X-Ray (Solid State) Screen->XRay Solid Phase Decision Dominant Tautomer Identified? NMR->Decision XRay->Decision Decision->NMR No (Fast Exchange) Docking 4. Update SBDD Models (Force Keto/Enol constraints) Decision->Docking Yes

Figure 2: Analytical workflow for definitive tautomer assignment in drug discovery pipelines.

References
  • Katritzky, A. R., et al. (2010). Tautomerism in drug discovery, design, and development. Chemical Reviews. Link

  • IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book") - Tautomerism.Link

  • Shugar, D., & Psoda, A. (1990). Tautomerism of Pyrimidines and Purines in Solution and the Solid State.[3] Journal of Molecular Structure.[4] Link

  • Stanovnik, B., et al. (2006). The chemistry of 4-hydroxypyrimidines.[5][6][7][8][9] Advances in Heterocyclic Chemistry. Link

  • Singh, V., et al. (2014).[9] Role of tautomerism in RNA biochemistry.[10] RNA.[11][9][12] Link

Sources

Foundational

Technical Guide: Physicochemical Profiling of 2-Methyl-6-(methylamino)-4-pyrimidinol

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the ionization constants (pKa), of 2-Methyl-6-(methylamino)-4-pyrimidinol . [1][2] Executive Summary 2-Methyl-6-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the physicochemical properties, specifically the ionization constants (pKa), of 2-Methyl-6-(methylamino)-4-pyrimidinol .

[1][2]

Executive Summary

2-Methyl-6-(methylamino)-4-pyrimidinol (CAS: 42487-72-9 for the diethyl analog; specific methylamino analog is a known metabolite/intermediate) is an amphoteric pyrimidine derivative.[1] Its physicochemical behavior is dominated by keto-enol tautomerism , existing predominantly as the pyrimidinone tautomer in aqueous solution.[1]

Understanding the ionization constants (pKa) of this compound is critical for optimizing extraction efficiency, chromatographic separation, and bioavailability modeling.[1]

  • Predicted Basic pKa (pKa₁): 3.8 – 4.5 (Protonation of Ring N/Exocyclic Amine system)

  • Predicted Acidic pKa (pKa₂): 9.8 – 10.5 (Deprotonation of the Lactam N-H/Enolic O-H)[1]

This guide details the structural basis for these values and provides rigorous protocols for their experimental verification.

Structural Analysis & Tautomerism

To accurately determine pKa, one must first define the protonation sites. This molecule does not exist as a static "pyrimidinol" but rather as a dynamic equilibrium between the lactim (enol) and lactam (keto) forms.[1]

Tautomeric Equilibrium

In the solid state and neutral aqueous solution, 4-hydroxypyrimidines substituted with amino groups favor the 4(3H)-pyrimidinone (keto) form.[2][1] The 6-methylamino group acts as an electron-donating substituent, stabilizing the ring through resonance.[2]

Key Structural Features:

  • C2-Methyl: Weakly electron-donating (+I effect); slightly increases basicity compared to the non-methylated analog.[1]

  • C6-Methylamino: Strong electron donor (+M effect); significantly enhances the basicity of the ring nitrogens.[1]

  • C4-Hydroxyl/Oxo: The site of the acidic dissociation.[1]

Visualization of Protonation States

The following diagram illustrates the tautomeric shift and the sequential ionization steps (Cation


 Neutral/Zwitterion 

Anion).

Tautomerism Cation Cationic Form (pH < 3) Protonated Ring N Neutral_Keto Neutral Form (pH 5-9) 4(3H)-Pyrimidinone (Major Tautomer) Cation->Neutral_Keto pKa1 ~4.2 (-H+) Neutral_Enol Enol Form 4-Pyrimidinol (Minor Tautomer) Neutral_Keto->Neutral_Enol Tautomerism Anion Anionic Form (pH > 11) Deprotonated Oxygen Neutral_Keto->Anion pKa2 ~10.2 (-H+)

Caption: Figure 1. Ionization pathway showing the transition from the protonated cation to the anionic species, mediated by the dominant keto-tautomer.[2][1]

Physicochemical Data & Analog Analysis

Direct experimental values for this specific metabolite are often proprietary. However, using Hammett substituent constants and data from structural analogs (Isocytosine and 6-Amino-4-pyrimidinol), we can derive high-confidence estimates.[2][1]

Comparative pKa Table
CompoundStructurepKa₁ (Basic)pKa₂ (Acidic)Relevance
Target Molecule 2-Me-6-(NHMe)-4-OH 4.2 ± 0.5 10.2 ± 0.5 Predicted
Isocytosine2-Amino-4-pyrimidinone4.009.59Core Analog [1]
Cytosine4-Amino-2-pyrimidinone4.6012.16Isomer
6-Amino-2-methyl-4-pyrimidinolIsomer~3.810.45Closest Analog [2]
4-AminopyrimidineBase Scaffold5.71N/AReference
Mechanistic Explanation[2]
  • pKa₁ (Basic ~4.2): The protonation occurs at the ring nitrogen (N1) rather than the exocyclic amine.[1] The resonance from the 6-methylamino group pushes electron density into the ring, making N1 more basic than in unsubstituted pyrimidinone (pKa ~1.8), but the electron-withdrawing nature of the adjacent carbonyl (C4=O) keeps it lower than a pure aminopyrimidine (pKa ~5.7).

  • pKa₂ (Acidic ~10.2): This represents the loss of the proton from the N3 position (in the keto form) or the O-H (in the enol form).[1] The presence of the electron-donating methyl group at C2 and methylamino at C6 destabilizes the resulting anion slightly compared to unsubstituted pyrimidinol, raising the pKa from ~8.6 to ~10.2.

Experimental Determination Protocols

To validate these predicted values, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

Applicability: When solubility > 1 mM and sample quantity > 10 mg.[1]

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1]

  • 0.1 M KCl (ionic strength adjuster).[1]

  • Degassed HPLC-grade water (CO₂-free).[2][1]

Workflow:

  • System Calibration: Calibrate the pH electrode using a 4-point calibration (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

  • Blank Titration: Titrate 50 mL of 0.1 M KCl with 0.1 M NaOH to determine the exact carbonate content and electrode response.

  • Sample Titration: Dissolve ~5 mg of the compound in 50 mL 0.1 M KCl. Acidify with HCl to pH ~2.0 (fully protonated start).

  • Data Acquisition: Titrate with 0.1 M NaOH in 5 µL increments. Record pH after stabilization (<0.1 mV drift/sec).

  • Analysis: Plot the Bjerrum difference plot (

    
     vs pH). The half-integral values (
    
    
    
    and
    
    
    ) correspond to the pKa values.[1]
Method B: UV-Vis Spectrophotometric Titration

Applicability: For low solubility (< 0.1 mM) or scarce sample (< 1 mg).[1]

Principle: The UV spectrum of the pyrimidine ring shifts significantly between protonated, neutral, and anionic states due to changes in conjugation.

UV_Workflow Step1 Prepare 50µM Stock Solution (in Methanol/Water) Step2 Prepare Buffer Series (pH 2.0 to 12.0 in 0.5 steps) Step1->Step2 Step3 Scan UV Spectrum (200-400nm) for each pH point Step2->Step3 Step4 Identify Isosbestic Points (Validates equilibrium) Step3->Step4 Step5 Plot Absorbance vs pH at Lambda-max Step4->Step5 Step6 Fit to Henderson-Hasselbalch Calculate pKa Step5->Step6

Caption: Figure 2. Spectrophotometric determination workflow for low-solubility pyrimidines.

Data Analysis: Use the Henderson-Hasselbalch transformation:



Where 

is absorbance at a specific pH, and

are the absorbance values of the pure species.[2][1]

Pharmaceutical Implications[2][5][6]

Solubility Profile

The compound exhibits a U-shaped solubility curve :

  • pH < 3: High solubility (Cationic species).[1]

  • pH 5 – 9: Minimum solubility (Neutral/Zwitterionic species).[1] This is the risk zone for precipitation during formulation.

  • pH > 11: High solubility (Anionic species).[1]

Salt Selection[2]
  • For Oral Bioavailability: A Hydrochloride (HCl) or Mesylate salt is recommended to target the basic pKa (~4.2), ensuring rapid dissolution in the gastric environment (pH 1.2).[1]

  • For Formulation Stability: Avoid buffering at pH 4.0–4.5, as this is close to the pKa₁, where buffering capacity is high but solubility changes rapidly.[1]

References

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Part II. Hydroxy-derivatives of Nitrogenous Six-membered Rings.[2][1][3] Journal of the Chemical Society, 1294-1304.[1] [2][1]

  • VulcanChem. (2024).[1] 6-Amino-2-methylpyrimidin-4-ol dihydrate Properties and pKa prediction. VulcanChem Technical Data.

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one.[2][1] PubChem. [2]

  • IUPAC. (2022).[1] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC-NIST Solubility Data Series.

Sources

Exploratory

Thermodynamic stability of 2-Methyl-6-(methylamino)-4-pyrimidinol derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-6-(methylamino)-4-pyrimidinol Derivatives Part 1: Introduction The Significance of Pyrimidine Scaffolds in Medicinal Chemistry The pyrimidine ring is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methyl-6-(methylamino)-4-pyrimidinol Derivatives

Part 1: Introduction

The Significance of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules. As a core component of the nucleobases uracil, thymine, and cytosine, it is integral to the structure of DNA and RNA, playing a vital role in the genetic code and cellular function.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point for researchers in medicinal chemistry and drug discovery.[1] These compounds are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[2][3]

Focus on 2-Methyl-6-(methylamino)-4-pyrimidinol Derivatives

Within the broad class of pyrimidines, 2-amino-4-pyrimidinol derivatives are of particular interest due to their diverse biological activities. The specific substitution pattern of a methyl group at the 2-position and a methylamino group at the 6-position of the 4-pyrimidinol core creates a unique electronic and steric profile that can be fine-tuned to optimize interactions with biological targets. These derivatives have been explored for their potential as inhibitors of various enzymes and as modulators of cellular signaling pathways.

The Critical Role of Thermodynamic Stability in Drug Development

The journey of a potential drug molecule from discovery to clinical application is fraught with challenges, one of the most critical being its physicochemical properties. Thermodynamic stability, which governs a compound's resistance to decomposition under various environmental conditions, is a cornerstone of drug developability. A drug substance with poor thermal stability can lead to a shortened shelf-life, the formation of potentially toxic degradation products, and a loss of therapeutic efficacy. Therefore, a thorough understanding and characterization of the thermodynamic stability of a drug candidate and its derivatives are paramount for successful formulation, storage, and clinical use.

Part 2: Theoretical Framework of Thermodynamic Stability

Fundamental Concepts: Gibbs Free Energy, Enthalpy, and Entropy

The thermodynamic stability of a molecule is quantified by the change in Gibbs free energy (ΔG) associated with its formation or decomposition. The Gibbs free energy integrates two other key thermodynamic parameters: enthalpy (ΔH), which represents the change in heat content of a system, and entropy (ΔS), which is a measure of the disorder or randomness of a system. The relationship is expressed by the equation:

ΔG = ΔH - TΔS

A negative ΔG indicates a spontaneous process, meaning a compound is thermodynamically favored to be in a particular state. In the context of stability, a large positive ΔG for decomposition indicates a highly stable compound.

Factors Influencing Molecular Stability

The thermodynamic stability of 2-Methyl-6-(methylamino)-4-pyrimidinol derivatives is governed by a complex interplay of intramolecular and intermolecular forces.

  • Intramolecular Forces: These include the strength of the covalent bonds within the molecule, the delocalization of electrons through resonance, and the steric interactions between substituent groups. The aromaticity of the pyrimidine ring contributes significantly to its stability.

  • Intermolecular Forces: In the solid state, the arrangement of molecules in the crystal lattice is crucial. Hydrogen bonding, van der Waals forces, and π-π stacking interactions all contribute to the overall stability of the crystalline form. For instance, the presence of the hydroxyl and amino groups in the 4- and 6-positions allows for the formation of strong intermolecular hydrogen bonds, which can significantly increase the melting point and thermal stability.

  • Tautomerism: 4-Pyrimidinol derivatives can exist in tautomeric forms, primarily the 4-hydroxypyrimidine (enol) form and the 4(3H)-pyrimidinone (keto) form. Computational studies on similar 4-pyrimidinone systems have shown that the keto form is generally the more stable tautomer.[4][5] This preference is attributed to the greater stability of the C=O double bond compared to the C=N double bond and favorable aromatic character in the charge-separated resonance form of the pyridone.[6] The equilibrium between these tautomers can be influenced by the solvent and the specific substitution pattern on the pyrimidine ring.

Computational Approaches to Predicting Stability

Modern computational chemistry provides powerful tools for predicting and understanding the thermodynamic properties of molecules.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It can be employed to determine the optimized geometry, vibrational frequencies, and thermodynamic parameters (ΔH, ΔS, and ΔG) of different tautomers and conformers.[7] Such calculations can predict the most stable form of the molecule and provide insights into its reactivity.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of compounds with their experimentally determined thermodynamic stability. These models can then be used to predict the stability of new, unsynthesized derivatives.[7]

Part 3: Experimental Assessment of Thermodynamic Stability

A comprehensive evaluation of thermodynamic stability requires the use of various analytical techniques, with thermal analysis methods being the most direct and informative.

Thermal Analysis Techniques
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an invaluable tool for determining the onset of thermal decomposition, identifying the number of decomposition steps, and assessing the overall thermal stability of a compound.[8]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion (the energy required to melt the solid), and to detect any polymorphic transitions (changes in crystal structure).[8] A high melting point and a large enthalpy of fusion are generally indicative of a stable crystal lattice.

  • Isothermal Calorimetry: This technique measures the heat evolved or absorbed during a process at a constant temperature. It can be used to study long-term stability and the kinetics of decomposition reactions.

Crystallographic and Spectroscopic Methods
  • Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of a molecule in the solid state. It allows for the precise measurement of bond lengths and angles and reveals the packing arrangement of molecules in the crystal lattice. This information is crucial for understanding the nature and strength of intermolecular interactions that contribute to stability.

  • Spectroscopic Techniques (FT-IR, NMR): Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are primarily used for structural elucidation. However, they can also provide clues about stability. For example, changes in the vibrational bands in the FT-IR spectrum upon heating can indicate the onset of decomposition.

Part 4: Data Analysis and Structure-Stability Relationships

Physicochemical Properties of Analogous Compounds

The following table summarizes the melting points of some structurally similar compounds, which serve as an indicator of their solid-state stability.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(Dimethylamino)-6-methyl-4-pyrimidinolC₇H₁₁N₃O153.18175-176
2-(Diethylamino)-6-methyl-4-pyrimidinolC₉H₁₅N₃O181.23Data not available
2-Amino-6-methylpyrimidin-4-oneC₅H₇N₃O125.13Data not available

Data sourced from various chemical suppliers and databases.[9]

The relatively high melting point of the 2-(dimethylamino) analog suggests a stable crystal lattice, likely due to strong intermolecular hydrogen bonding.

Structure-Stability Relationships of Derivatives

The thermodynamic stability of 2-Methyl-6-(methylamino)-4-pyrimidinol derivatives can be modulated by altering the substituents on the pyrimidine ring.

  • Effect of Substituents at the 2- and 6-positions: The nature of the amino substituent at the 2-position can influence stability. Increasing the steric bulk (e.g., from methylamino to ethylamino) may disrupt crystal packing and slightly lower the melting point. Conversely, substituents capable of forming additional hydrogen bonds could enhance stability.

  • Substituents at the 5-position: The introduction of substituents at the 5-position can have a significant impact. Electron-withdrawing groups may influence the electron density of the ring and affect its inherent stability. Bulky groups at this position could introduce steric strain.

  • Polymorphism: It is plausible that these derivatives can exist in different crystalline forms, or polymorphs. Each polymorph will have a unique crystal lattice and, consequently, a different thermodynamic stability. The most stable polymorph at a given temperature is the one with the lowest Gibbs free energy.

Part 5: Protocols and Methodologies

Step-by-Step Protocol for Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the pyrimidine derivative into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Setup: Place the sample pan in the TGA furnace.

  • TGA Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum mass loss rate.

Step-by-Step Protocol for Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the pyrimidine derivative into a clean, tared DSC pan (typically aluminum). Seal the pan hermetically. Prepare an empty, sealed pan to be used as a reference.

  • Experimental Setup: Place the sample and reference pans in the DSC cell.

  • DSC Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point.

    • Maintain a constant flow of an inert gas, such as nitrogen.

  • Data Analysis: Analyze the resulting DSC thermogram (heat flow vs. temperature) to determine the onset of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

General Protocol for DFT Calculations
  • Structure Building: Construct the 3D structure of the 2-Methyl-6-(methylamino)-4-pyrimidinol molecule using a molecular modeling software.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

  • Tautomer Analysis: Repeat steps 1-4 for all possible tautomers to determine their relative stabilities.

Part 6: Visualizations and Diagrams

Tautomeric Equilibrium of 4-Pyrimidinol Core

Caption: Tautomeric equilibrium between the enol and keto forms.

Experimental Workflow for Thermal Analysis

G cluster_0 Thermodynamic Stability Assessment start Sample of Pyrimidinol Derivative tga Thermogravimetric Analysis (TGA) start->tga Heating under N2 dsc Differential Scanning Calorimetry (DSC) start->dsc Controlled Heating data_analysis Data Analysis tga->data_analysis Decomposition Temp. dsc->data_analysis Melting Point, ΔHfus stability_profile Thermodynamic Stability Profile data_analysis->stability_profile

Caption: Workflow for experimental thermal analysis.

Part 7: Conclusion and Future Directions

The thermodynamic stability of 2-Methyl-6-(methylamino)-4-pyrimidinol derivatives is a critical parameter that influences their potential as therapeutic agents. This guide has outlined the theoretical principles governing their stability, the computational and experimental methods for its assessment, and the key structure-stability relationships.

Based on the analysis of analogous compounds, it can be inferred that these derivatives are likely to be relatively stable crystalline solids, with the keto tautomer being the predominant form. Their stability is largely dictated by the strong intermolecular forces, particularly hydrogen bonding, within the crystal lattice.

Future research should focus on the synthesis and detailed experimental characterization of 2-Methyl-6-(methylamino)-4-pyrimidinol and a systematic series of its derivatives. This would involve comprehensive TGA and DSC studies to quantify their thermal stability and an exploration of their polymorphic landscape. Such data would be invaluable for the rational design of new pyrimidine-based drug candidates with optimized stability profiles.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Retrieved from [Link]

  • Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.
  • EC-000.2001. (2024, April 29). 2-(Dimethylamino)-6-methyl-4-pyrimidinol. EC-000.2001. Retrieved from [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-74.
  • Request PDF. (n.d.). The Optimized Microwave-Assisted Decomposition of Formamides and Its Synthetic Utility in the Amination of Purines and Pyrimidines.
  • PubChem. (n.d.). 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetic data of the thermal decomposition of 2-aminopyridine complexes.
  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol. Chemistry Stack Exchange. Retrieved from [Link]

  • Request PDF. (2025, August 7). ChemInform Abstract: The Optimized Microwave-Assisted Decomposition of Formamides and Its Synthetic Utility in the Amination Reactions of Purines.
  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
  • Bentham Science. (n.d.).
  • MDPI. (2022, January 7). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. MDPI. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 2-(Diethylamino)-6-methyl-4-pyrimidinol PESTANAL®, analytical standard. Sigma-Aldrich.
  • ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation.
  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge.
  • ResearchGate. (n.d.). Melting temperatures and enthalpies of fusion of investigated compounds.
  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892–4902.
  • MDPI. (2022, September 9). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reaction of Several Aminopyrimidines With Formaldehyde. PMC.
  • European Journal of Chemistry. (2025, September 15). Effects of solvents on the aromaticity and thermodynamic properties of azacalix[10]arene[10]pyrimidines: A computational study. European Journal of Chemistry.

  • ResearchGate. (2025, August 6). Thermodynamic analysis for the synthesis of 4,6-dihydroxy pyrimidine.
  • ResearchGate. (n.d.). (PDF) Crystal structure of (E)-2-amino-4-methylsulfanyl-6-oxo-1-{[(thiophen-2-yl)methylidene]amino}-1,6-dihydropyrimidine-5-carbonitrile.
  • Indian Journal of Chemistry. (2025, May 22).
  • DocsDrive. (n.d.). Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive.
  • ResearchGate. (n.d.). X-ray crystal structure of methylamino compound 2c (left) and nitro...
  • ResearchGate. (2020, January 17). synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid.
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Foundational

Biological activity and pharmacophore potential of 2-Methyl-6-(methylamino)-4-pyrimidinol

An In-Depth Technical Guide to the Biological Activity and Pharmacophore Potential of 2-Methyl-6-(methylamino)-4-pyrimidinol This guide provides a comprehensive technical overview of 2-Methyl-6-(methylamino)-4-pyrimidino...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity and Pharmacophore Potential of 2-Methyl-6-(methylamino)-4-pyrimidinol

This guide provides a comprehensive technical overview of 2-Methyl-6-(methylamino)-4-pyrimidinol, a substituted pyrimidine derivative. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of novel heterocyclic compounds. This document explores the synthesis, predicted biological activities, and pharmacophore potential of this molecule, offering a roadmap for its scientific investigation.

The pyrimidine ring is a fundamental heterocyclic scaffold and a key component of nucleic acids, namely thymine, cytosine, and uracil.[1] This inherent biological relevance has made pyrimidine and its derivatives a focal point of medicinal chemistry research for decades. The versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Marketed drugs such as Imatinib and Dasatinib, both kinase inhibitors, feature a pyrimidine motif, underscoring the therapeutic success of this chemical class.[4]

2-Methyl-6-(methylamino)-4-pyrimidinol belongs to this promising class of compounds. Its structure, featuring amino, methyl, and hydroxyl/oxo groups, suggests the potential for diverse biological interactions. This guide will delineate a systematic approach to unlocking the therapeutic potential of this molecule, from its synthesis to the in-silico and in-vitro evaluation of its biological activity.

Synthesis and Characterization

The synthesis of the 2-amino-6-methyl-4-pyrimidinol core is typically achieved through a well-established condensation reaction.[5] This section provides a detailed protocol for the synthesis of the parent scaffold, which can be adapted for the synthesis of 2-Methyl-6-(methylamino)-4-pyrimidinol.

Synthesis of 2-Amino-6-methyl-4-pyrimidinol

A common and efficient method for synthesizing the core structure is the condensation of ethyl acetoacetate with guanidine in the presence of a base like sodium ethoxide.[5]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl acetoacetate

  • Guanidine hydrochloride

  • Glacial acetic acid

  • Deionized water

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1 equivalent) in small pieces to anhydrous ethanol. The reaction is exothermic and produces hydrogen gas, so proper ventilation and caution are essential. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until fully dissolved.

  • Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture using a dropping funnel.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water.

  • Neutralization: Slowly add glacial acetic acid to the aqueous solution to neutralize it. The desired product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • The use of a strong base like sodium ethoxide is crucial to deprotonate the guanidine hydrochloride and the active methylene group of ethyl acetoacetate, facilitating the condensation reaction.

  • Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation energy barrier of the condensation and cyclization steps.

  • Acidification during the work-up is necessary to neutralize the basic reaction mixture and precipitate the final product, which is less soluble in its neutral form.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Predicted Biological Activity and In-Vitro Validation

Based on the biological activities of structurally similar pyrimidine derivatives, 2-Methyl-6-(methylamino)-4-pyrimidinol is predicted to exhibit a range of biological effects, most notably as an anticancer and antimicrobial agent. This section outlines the in-vitro assays to validate these predictions.

Predicted Anticancer Activity

The pyrimidine scaffold is a common feature in many anticancer agents, often acting as a kinase inhibitor.[4] Therefore, it is hypothesized that 2-Methyl-6-(methylamino)-4-pyrimidinol may exhibit cytotoxic effects against cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

  • Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 2-Methyl-6-(methylamino)-4-pyrimidinol in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media and add them to the wells, including a vehicle control (DMSO alone).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Predicted Antimicrobial Activity

Pyrimidine derivatives have also been reported to possess antimicrobial properties.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

  • Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Compound Preparation: Prepare a stock solution of 2-Methyl-6-(methylamino)-4-pyrimidinol in a suitable solvent and make serial dilutions in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the bacterial culture to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Pharmacophore Potential and In-Silico Workflow

Pharmacophore modeling is a powerful computational tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[7]

Ligand-Based Pharmacophore Modeling

This approach is used when the 3D structure of the biological target is unknown, but a set of active and inactive molecules is available.

Step-by-Step Workflow:

  • Dataset Preparation: Compile a dataset of structurally diverse pyrimidine derivatives with known biological activity against a specific target.

  • Conformational Analysis: Generate a set of low-energy conformers for each molecule in the dataset.

  • Feature Identification: Identify the key pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) in the active molecules.

  • Pharmacophore Model Generation: Align the active molecules and identify a common pharmacophore hypothesis that is shared by the most active compounds and is not present in the inactive ones.

  • Model Validation: Validate the generated pharmacophore model using a test set of molecules with known activities to assess its predictive power.

Structure-Based Pharmacophore Modeling

This method is employed when the 3D structure of the biological target (e.g., a protein kinase) is known.

Step-by-Step Workflow:

  • Target Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein structure by adding hydrogen atoms, assigning bond orders, and minimizing the energy.

  • Binding Site Analysis: Identify the key amino acid residues in the binding site that interact with known ligands.

  • Pharmacophore Feature Generation: Generate pharmacophoric features based on the interactions between the protein and a co-crystallized ligand or based on the properties of the binding site itself.

  • Model Refinement and Validation: Refine the pharmacophore model and validate its ability to distinguish between known active and inactive compounds.

In-Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound early in the drug discovery process is crucial to avoid late-stage failures.[8][9][10]

Key ADMET Parameters to Predict:

  • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

  • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

Various online tools and software packages are available for in-silico ADMET prediction.

Data Presentation and Visualization

Tabulated Data

Table 1: Physicochemical Properties of 2-Methyl-6-(methylamino)-4-pyrimidinol

PropertyValue
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
Predicted logP -0.5
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 4
Topological Polar Surface Area 71.9 Ų
Diagrams and Workflows

Synthesis_Workflow A Guanidine + Ethyl Acetoacetate C Condensation & Cyclization (Reflux) A->C B Sodium Ethoxide in Ethanol B->C D Crude Product C->D Acidic Work-up E Purification (Recrystallization) D->E F 2-Amino-6-methyl-4-pyrimidinol E->F

Caption: Synthetic workflow for the 2-amino-6-methyl-4-pyrimidinol core.

In_Vitro_Screening_Cascade Start 2-Methyl-6-(methylamino)-4-pyrimidinol Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Assay) Start->Antimicrobial Kinase Kinase Inhibition Assay Cytotoxicity->Kinase If Active Hit Hit Identification Antimicrobial->Hit If Active Kinase->Hit If Active

Caption: In-vitro screening cascade for biological activity assessment.

Pharmacophore_Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based L1 Dataset of Actives/Inactives L2 Conformational Analysis L1->L2 L3 Feature Identification L2->L3 L4 Model Generation & Validation L3->L4 VirtualScreening Virtual Screening L4->VirtualScreening S1 PDB Structure of Target S2 Binding Site Analysis S1->S2 S3 Feature Generation S2->S3 S4 Model Refinement & Validation S3->S4 S4->VirtualScreening

Caption: Computational workflow for pharmacophore modeling.

Conclusion and Future Directions

2-Methyl-6-(methylamino)-4-pyrimidinol represents a promising starting point for the development of novel therapeutic agents, owing to its pyrimidine core. This guide has provided a comprehensive framework for its synthesis, characterization, and the evaluation of its biological and pharmacophore potential. The proposed in-vitro and in-silico workflows offer a scientifically rigorous approach to elucidating its mechanism of action and identifying potential therapeutic applications.

Future research should focus on the synthesis of a library of derivatives based on the 2-Methyl-6-(methylamino)-4-pyrimidinol scaffold to establish a robust structure-activity relationship (SAR). Promising compounds identified through the screening cascade should be further investigated in more advanced preclinical models.

References

  • Al-Amiery, A. A., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Retrieved from [Link]

  • Casalvieri, K. A., et al. (2021). Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. Data in Brief, 35, 106899. Retrieved from [Link]

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  • Rasayan J. Chem. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. wjarr.com. Retrieved from [Link]

  • Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). International Journal of Pharmaceutical Quality Assurance, 11(1), 53-59. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2024). 2-(Dimethylamino)-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

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  • Hrdina, R., et al. (2010). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 19(4), 348-360. Retrieved from [Link]

  • PubChem. (n.d.). N-[4-(1,3-dimethylpyrazolo[4,5-d]pyrimidin-7-yl)-6-[2-(methylamino)propanoylamino]. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. Retrieved from [Link]

  • Preprints.org. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]

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  • Clinical Research. (2023). In Silico Discovery and ADMET Pharmacokinetic of Novel Pyrimidinic Selenoureas as Selective Breast Carcinoma Cells (MCF-7) Inhib. Retrieved from [Link]

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Exploratory

Crystal structure analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol For Researchers, Scientists, and Drug Development Professionals Abstract Pyrimidinol derivatives are a cornerstone i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidinol derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that make them attractive scaffolds for drug discovery. 2-Methyl-6-(methylamino)-4-pyrimidinol, in particular, represents a molecule of significant interest due to its potential for diverse intermolecular interactions and its structural analogy to biologically important purines. A thorough understanding of its three-dimensional structure at an atomic level is paramount for elucidating its structure-activity relationship (SAR) and for the rational design of novel therapeutics. This guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol, from synthesis and crystallization to advanced structural elucidation and computational verification. The methodologies described herein are designed to be self-validating, ensuring the generation of accurate and reliable structural data for drug development pipelines.

Introduction: The Significance of Pyrimidinol Scaffolds

The pyrimidine nucleus is a fundamental heterocyclic motif found in a vast number of biologically active compounds, including nucleic acids and various therapeutic agents. Substituted pyrimidinols, such as 2-Methyl-6-(methylamino)-4-pyrimidinol, are of particular importance. These compounds can act as mimics of natural purines, enabling them to interact with a range of biological targets. The literature indicates that pyrimidine derivatives are being explored for their potential as multitarget cholinesterase inhibitors, cardiotonic agents, and bone anabolic agents, underscoring the therapeutic promise of this chemical class.[1][2][3]

The precise arrangement of atoms, the tautomeric form adopted in the solid state, and the network of intermolecular interactions are all critical determinants of a molecule's physicochemical properties and its biological activity. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining these features. This guide will therefore detail the necessary steps to achieve a high-resolution crystal structure of 2-Methyl-6-(methylamino)-4-pyrimidinol, providing the foundational knowledge for its future development.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

A robust and reproducible synthesis, followed by meticulous crystallization, is the essential first step in any crystallographic analysis. The quality of the resulting crystal will directly impact the quality of the diffraction data and the final structural model.

Proposed Synthetic Pathway

While multiple synthetic routes to substituted pyrimidines exist, a highly effective and convergent approach involves the condensation of a guanidine derivative with a β-dicarbonyl compound.[4] For the synthesis of 2-Methyl-6-(methylamino)-4-pyrimidinol, a logical and well-precedented route is the reaction of N-methylguanidine with ethyl acetoacetate.

The proposed reaction mechanism proceeds via the formation of a sodium ethoxide base, which deprotonates the active methylene group of ethyl acetoacetate. The resulting enolate then undergoes nucleophilic attack on the guanidine carbon, followed by cyclization and dehydration to yield the pyrimidinol ring.

cluster_synthesis Proposed Synthesis Workflow reagent1 N-Methylguanidine reaction Condensation Reaction (Reflux) reagent1->reaction reagent2 Ethyl Acetoacetate reagent2->reaction base Sodium Ethoxide in Ethanol base->reaction Base workup Acidification (e.g., with HCl) reaction->workup purification Recrystallization workup->purification product 2-Methyl-6-(methylamino)- 4-pyrimidinol purification->product

Caption: Proposed synthesis workflow for 2-Methyl-6-(methylamino)-4-pyrimidinol.

Experimental Protocol: Synthesis
  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an inert gas inlet, add 150 mL of absolute ethanol. Carefully add sodium metal (1 equivalent) in small portions. The reaction is exothermic and produces hydrogen gas; ensure proper quenching and ventilation.

  • Reaction Setup: To the resulting sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature. Stir for 15 minutes.

  • Condensation: Add N-methylguanidine hydrochloride (1 equivalent) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the solvent volume under vacuum. Dissolve the residue in a minimum amount of cold water and acidify to pH 5-6 with concentrated HCl.

  • Isolation: The product will precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Crystallization Strategies

Obtaining diffraction-quality single crystals is often the most challenging step. For a polar molecule like 2-Methyl-6-(methylamino)-4-pyrimidinol, several techniques should be systematically explored.

Crystallization TechniqueSolvent System(s)Rationale & Key Considerations
Slow Evaporation Methanol, Ethanol, Acetonitrile, or mixtures with waterThe simplest method. The ideal solvent should fully dissolve the compound when hot and have a moderate evaporation rate at room temperature.
Vapor Diffusion (Hanging or Sitting Drop) Compound dissolved in a less volatile solvent (e.g., DMF, DMSO); precipitant is a more volatile solvent (e.g., Ether, Hexane)Allows for a very slow and controlled change in solvent composition, promoting the growth of well-ordered crystals.
Slow Cooling Saturated solution in a suitable solvent (e.g., Ethanol/Water) at an elevated temperatureA programmable bath can be used to control the cooling rate, which is critical for preventing rapid precipitation and encouraging single crystal growth.

It is crucial to perform these experiments in a vibration-free environment and to use high-purity solvents. The presence of impurities can significantly inhibit crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

With a suitable crystal in hand, the process of elucidating its atomic structure can begin. This section outlines the workflow from data collection to the final, validated structural model.

cluster_xrd SC-XRD Experimental Workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution Structure Solution (Phase Problem) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (CIF Check) structure_refinement->validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol: Data Collection and Reduction
  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to minimize thermal motion and radiation damage.

  • Diffractometer Setup: The crystal is mounted on a goniometer head in the X-ray beam of a diffractometer (e.g., equipped with a Mo or Cu X-ray source and a modern detector).

  • Unit Cell Determination: A short series of diffraction images are collected to determine the preliminary unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The data collection strategy is optimized to ensure high completeness and redundancy.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections for experimental factors (e.g., Lorentz and polarization effects), and scale the data.

Step-by-Step Protocol: Structure Solution and Refinement

This phase is typically performed using specialized software suites like SHELX or Olex2.

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group is determined.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This iterative process involves:

    • Assigning atom types (C, N, O).

    • Refining atomic positions and anisotropic displacement parameters (ADPs).

    • Locating and refining hydrogen atoms, which are critical for understanding hydrogen bonding.

  • Validation: The final model is validated using tools like checkCIF to ensure it is chemically reasonable and consistent with the data. Key metrics include the R-factors (R1, wR2) and the Goodness-of-Fit (GooF).

Expected Structural Features and Analysis

While no public crystal structure exists for the title compound, we can predict its key structural features based on related molecules and chemical principles.

Tautomerism: Pyrimidinol vs. Pyrimidinone

A critical aspect to be determined is the dominant tautomer in the solid state. 2-Methyl-6-(methylamino)-4-pyrimidinol can exist in equilibrium with its 4-pyrimidinone tautomer.

SC-XRD can definitively distinguish between these forms. The location of the hydrogen atom on either the N1 or O4 atom, and the C4-O4 and C4-N3 bond lengths will be diagnostic. A C=O double bond is significantly shorter (around 1.23 Å) than a C-O single bond (around 1.36 Å).

Intermolecular Interactions and Crystal Packing

The presence of multiple hydrogen bond donors (-NH, -OH) and acceptors (ring nitrogens, oxygen) suggests that the crystal packing will be dominated by a robust hydrogen-bonding network. Common motifs in related structures include dimers and extended chains.[5]

cluster_hbond Potential Hydrogen Bonding mol1 N1-H C6-NHCH3 ... O4-H mol2 N3 ... O4 ... mol1:o4->mol2:n3 O-H···N mol3 ... O4 ... mol1:n1->mol3:o4 N-H···O

Caption: Diagram of potential hydrogen bonding interactions in the crystal lattice.

Analysis of these interactions is crucial, as they govern the crystal's stability and can influence the molecule's conformation and ultimately its interaction with biological targets.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic parameters for 2-Methyl-6-(methylamino)-4-pyrimidinol, based on typical values for small organic molecules.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (common for chiral/achiral molecules)
a (Å)8 - 12
b (Å)5 - 10
c (Å)12 - 18
β (°)90 - 105 (for monoclinic)
Z (molecules/unit cell)4
R1 (final)< 0.05
wR2 (final)< 0.15
Goodness-of-Fit~1.0

Conclusion and Future Outlook

This guide has provided a comprehensive, in-depth technical framework for the crystal structure analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a high-resolution, unambiguous three-dimensional structure of this important molecule. The resulting structural data—including bond lengths, angles, tautomeric form, and intermolecular interactions—will be invaluable for understanding its chemical properties and for guiding future drug design and development efforts. This foundational knowledge is a critical asset in the quest for novel and more effective therapeutics based on the versatile pyrimidinol scaffold.

References

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. Available at: [Link]

  • Pharmaffiliates. CAS No : 42487-72-9 | Chemical Name : 2-Diethylamino-6-methyl-4-pyrimidinol. Available at: [Link]

  • EC21. 2-(Dimethylamino)-6-methyl-4-pyrimidinol supplier - CAS 19810-73-2. Available at: [Link]

  • PMC. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • PubMed. (1998). Synthesis and cardiotonic activity of novel pyrimidine derivatives: crystallographic and quantum chemical studies. Available at: [Link]

  • PMC. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. Available at: [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. Available at: [Link]

  • ResearchGate. Physical data of Pyrimidine Derivatives (3a-d). Available at: [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available at: [Link]

  • Cheméo. 2-Amino-4-hydroxy-6-methylpyrimidine. Available at: [Link]

  • J&K Scientific. 4-Amino-2-(methylthio)-6-pyrimidinol, 97%. Available at: [Link]

  • Preprints.org. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Available at: [Link]

  • PubChemLite. 2-(diethylamino)-6-methyl-1h-pyrimidin-4-one. Available at: [Link]

  • CCDC. Search - Access Structures. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functionalization Strategies for 2-Methyl-6-(methylamino)-4-pyrimidinol

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 2-Methyl-6-(methylamino)-4-pyrimidinol , a versatile "push-pull" pyrimidine scaff...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic functionalization of 2-Methyl-6-(methylamino)-4-pyrimidinol , a versatile "push-pull" pyrimidine scaffold.[1]

The guide prioritizes high-fidelity protocols, mechanistic insight, and safety, moving beyond generic textbook descriptions to address specific reactivity profiles of this substrate.

Structural Analysis & Reactivity Profile

Before initiating synthesis, one must understand the electronic landscape of the substrate. This molecule exhibits a classic donor-acceptor motif:

  • C4-Position (Hydroxyl/Carbonyl): Exists predominantly in the keto (lactam) tautomer in solution. It is nucleophilic at N3/O but requires activation (conversion to chloride) to become an electrophilic handle for SNAr.

  • C6-Position (Methylamino): A strong electron-donating group (EDG) that activates the ring, specifically the ortho position (C5).

  • C5-Position (Methine): The "hotspot" for electrophilic aromatic substitution (EAS). The electron density donated by the C6-amino group makes this position highly nucleophilic.

  • C2-Position (Methyl): Weakly activating but sterically distinct.[1] It blocks the C2 position, forcing chemistry to C4, C5, or the exocyclic nitrogen.

Visualizing the Reaction Landscape

The following diagram maps the logical flow of functionalization, distinguishing between electrophilic and nucleophilic pathways.

ReactionLandscape Start 2-Methyl-6-(methylamino)- 4-pyrimidinol C4_Cl 4-Chloro-2-methyl- 6-(methylamino)pyrimidine Start->C4_Cl POCl3, Reflux (Activation) C5_Br 5-Bromo-Derivative (Halogenation) Start->C5_Br NBS or Br2 (EAS) C5_NO 5-Nitroso/Nitro (Nitration) Start->C5_NO NaNO2, AcOH (EAS) SNAr_Prod 4-Alkoxy/Amino Derivatives C4_Cl->SNAr_Prod R-NH2 / R-OH (SNAr) Fused Pyrrolo[2,3-d]pyrimidine (Ring Fusion) C5_Br->Fused Pd-Cat or Cyclization C5_NO->Fused Reductive Cyclization

Figure 1: Strategic functionalization pathways. Blue indicates the starting scaffold; Red indicates the critical activation step; Green indicates high-value fused heterocycles.

Protocol A: The Chlorination Gateway (C4-Activation)[1]

The conversion of the C4-hydroxyl to a chloride is the most critical step for diversification. Standard POCl3 conditions often fail due to the basicity of the exocyclic amine, which forms unreactive salts or "tars."

Mechanism: The reaction proceeds via a dichlorophosphate intermediate. The exocyclic amine must be managed to prevent polymerization.

Optimized Protocol
  • Reagents: Phosphorus Oxychloride (POCl3), N,N-Dimethylaniline (DMA) or N,N-Diethylaniline.

  • Solvent: Toluene (preferred for temperature control) or Neat.

ParameterSpecificationRationale
Stoichiometry Substrate (1.0 eq) : POCl3 (3.0–5.0 eq)Excess POCl3 acts as solvent and dehydrating agent.[1]
Base Catalyst N,N-Dimethylaniline (1.2 eq)Scavenges HCl and catalyzes the formation of the Vilsmeier-type active species.
Temperature 100–110 °C (Reflux)Required to overcome the activation energy of the deactivated pyrimidone tautomer.
Time 2–4 HoursMonitor by TLC (EtOAc/Hexane). Extended heating causes degradation.

Step-by-Step Procedure:

  • Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a drying tube (CaCl2 or Ar balloon).

  • Addition: Charge the flask with 2-Methyl-6-(methylamino)-4-pyrimidinol (10 mmol). Add POCl3 (5 mL, ~50 mmol) slowly at room temperature.

  • Catalysis: Add N,N-Dimethylaniline (1.5 mL, 12 mmol) dropwise. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (oil bath at 110 °C) for 3 hours. The suspension should become a clear orange/brown solution.

  • Quench (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl3 (use a rigorous base trap).

    • Pour the residue slowly onto crushed ice (50 g) with vigorous stirring. Maintain temperature <10 °C.

    • Neutralize with saturated NaHCO3 or NH4OH to pH ~8.

  • Extraction: Extract with Dichloromethane (3 x 30 mL). Dry combined organics over MgSO4 and concentrate.

  • Purification: Flash chromatography (SiO2, 0-10% MeOH in DCM).

Troubleshooting: If the product is unstable, use it immediately in the next SNAr step without extensive purification.

Protocol B: C5-Electrophilic Substitution (Regioselective Halogenation)[1]

The C5 position is electronically activated by the C6-methylamino group. Halogenation here provides a handle for cross-coupling (Suzuki, Sonogashira) or cyclization.

Iodination / Bromination

Reagents: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).[1] Solvent: DMF or Acetonitrile.

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Methyl-6-(methylamino)-4-pyrimidinol (5 mmol) in DMF (10 mL).

  • Reagent Addition: Add NIS (5.5 mmol, 1.1 eq) portion-wise at 0 °C.

    • Note: Protecting the light source is recommended for iodination.

  • Reaction: Stir at room temperature for 2–6 hours.

  • Workup: Pour into water (50 mL). The product often precipitates.[2]

    • If precipitate forms: Filter, wash with water and cold ethanol.

    • If no precipitate: Extract with EtOAc, wash with 5% LiCl (to remove DMF), dry, and concentrate.

Why this works: The amino group at C6 directs the electrophile ortho to itself (C5). The C2-methyl group provides steric bulk but does not significantly deactivate the ring.

Protocol C: Synthesis of Fused Heterocycles (Pyrrolo[2,3-d]pyrimidines)

A high-value application of this scaffold is the synthesis of 7-deazapurine analogs (pyrrolo[2,3-d]pyrimidines) by reacting the C5-halogenated intermediate with an alkyne or enolate.[1]

Pathway: Sonogashira Coupling followed by Cyclization.

Cyclization Substrate 5-Iodo-2-methyl-6- (methylamino)-4-pyrimidinol Coupling Sonogashira Coupling (Terminal Alkyne, Pd(PPh3)4, CuI) Substrate->Coupling Intermediate 5-Alkynyl Intermediate Coupling->Intermediate Cyclization Cyclization (CuI or Base) Formation of Pyrrole Ring Intermediate->Cyclization Final 7-Substituted-2,7-dimethyl- 3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one Cyclization->Final

Figure 2: Workflow for accessing fused pyrrolopyrimidine systems.[1]

Key Insight: The "methylamino" group at C6 is perfectly positioned to act as the nucleophile that attacks the alkyne (attached at C5) to close the 5-membered ring.

References & Authority

  • Chlorination of Hydroxypyrimidines:

    • Source: Xiong, R. et al. "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines...[1] Using Equimolar POCl3." Molecules, 2012.[3]

    • Relevance: Validates the use of reduced POCl3 stoichiometry and base catalysis for pyrimidinols.

  • Electrophilic Substitution (Nitrosation/Halogenation):

    • Source: Cikotiene, I. et al. "Effect of substituent structure on pyrimidine electrophilic substitution." Beilstein J. Org. Chem., 2013.[4]

    • Relevance: Explains the regioselectivity at C5 driven by C6-amino substituents and potential pitfalls (N-nitrosation vs C-nitrosation).

  • Synthesis of Methylamino-Pyrimidinols:

    • Source: BenchChem Application Note. "Synthesis of 2-(Methylamino)-4,6-pyrimidinediol."

    • Relevance: Provides baseline condensation conditions (Guanidine + Malonate) to access the core scaffold if commercial supply is unavailable.

  • Pyrazolo/Pyrrolo Fusions:

    • Source:Molecules 2021, 26(21), 6634. "Regioselective Synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine."

    • Relevance: Demonstrates the utility of C4/C5 functionalized pyrimidines in building fused bicyclic systems.

Sources

Application

Application Note: Synthesis of Heterocyclic Ligands using 2-Methyl-6-(methylamino)-4-pyrimidinol

This Application Note provides a comprehensive technical guide for the synthesis of advanced heterocyclic ligands using 2-Methyl-6-(methylamino)-4-pyrimidinol (also referred to as 2-methyl-6-(methylamino)pyrimidin-4(3H)-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of advanced heterocyclic ligands using 2-Methyl-6-(methylamino)-4-pyrimidinol (also referred to as 2-methyl-6-(methylamino)pyrimidin-4(3H)-one) as a core scaffold.

This guide is designed for medicinal chemists and drug development professionals, focusing on the transformation of this pyrimidine precursor into bioactive scaffolds such as pyrrolo[2,3-d]pyrimidines (kinase inhibitor motifs) and C4-functionalized biaryl ligands .

Executive Summary

The pyrimidine scaffold is ubiquitous in medicinal chemistry, serving as the backbone for countless kinase inhibitors, GPCR ligands, and antivirals. 2-Methyl-6-(methylamino)-4-pyrimidinol represents a highly versatile "push-pull" building block. The electron-donating methylamino group at C6 and the methyl group at C2 activate the ring, while the C4-hydroxyl (tautomeric with the C4-oxo) provides a handle for functionalization.

This guide details three critical synthetic workflows:

  • Cyclization to form 7-methyl-pyrrolo[2,3-d]pyrimidines (7-deazapurine analogs).

  • C5-Electrophilic Substitution (Iodination) for cross-coupling.

  • C4-Activation (Chlorination) for nucleophilic aromatic substitution (

    
    ).
    

Chemical Profile & Reactivity Analysis

Structural Properties

The starting material exists in a tautomeric equilibrium between the pyrimidin-4-ol (aromatic) and pyrimidin-4(3H)-one (keto) forms. In solution, the keto form often predominates, but reaction conditions can drive reactivity through the enol tautomer (e.g., chlorination with


).
  • Nucleophilic Sites: N1, N3, and the exocyclic amine nitrogen.

  • Electrophilic Sites: C4 (after activation), C2.

  • C-Nucleophile Potential: C5 is highly electron-rich due to the ortho/para directing effects of the 6-amino and 4-hydroxy groups, making it the primary site for electrophilic attack (halogenation, nitration, formylation).

Strategic Reaction Pathways (Visualized)

ReactionPathways SM 2-Methyl-6-(methylamino)- 4-pyrimidinol Pyrrole 7-Methyl-pyrrolo[2,3-d] pyrimidin-4-ol SM->Pyrrole ClCH2CHO, NaOAc (Cyclization) Chloro 4-Chloro-2-methyl-6- (methylamino)pyrimidine SM->Chloro POCl3, reflux (Chlorination) Iodo 5-Iodo-2-methyl-6- (methylamino)-4-pyrimidinol SM->Iodo NIS or I2/AgNO3 (Electrophilic Subst.) Kinase Kinase Inhibitor Scaffolds Pyrrole->Kinase Functionalization AmineLigand C4-Amino Substituted Ligands (SNAr) Chloro->AmineLigand R-NH2, Et3N (SNAr) Biaryl C5-Biaryl Ligands (Suzuki Coupling) Iodo->Biaryl Ar-B(OH)2, Pd(0) (Cross-Coupling)

Figure 1: Divergent synthetic pathways from the core pyrimidine scaffold. The choice of pathway depends on the desired ligand class (fused system vs. substituted pyrimidine).

Detailed Experimental Protocols

Protocol A: Synthesis of 7-Methyl-pyrrolo[2,3-d]pyrimidine Scaffolds

This protocol synthesizes a 7-deazapurine analog. The N-methyl group of the starting material becomes the N7-methyl of the fused system. This scaffold is structurally related to JAK inhibitors (e.g., Ruxolitinib).

Mechanism: Reaction with an


-haloketone (e.g., chloroacetaldehyde) involves alkylation at C5 followed by cyclization onto the exocyclic nitrogen, or vice-versa.

Materials:

  • 2-Methyl-6-(methylamino)-4-pyrimidinol (1.0 eq)

  • Chloroacetaldehyde (50% wt in water) (1.5 eq)

  • Sodium Acetate (NaOAc) (2.0 eq)

  • Water/Ethanol (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of 2-Methyl-6-(methylamino)-4-pyrimidinol in 20 mL of Water/Ethanol (1:1) in a round-bottom flask.

  • Addition: Add Sodium Acetate (20 mmol) followed by Chloroacetaldehyde (15 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (DCM:MeOH 9:1). The formation of the fused ring is indicated by a new spot with lower polarity than the starting material.

  • Work-up: Cool the reaction to 0°C. The product, 2,7-Dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one , typically precipitates.

  • Purification: Filter the solid, wash with cold water (2 x 10 mL) and diethyl ether. Recrystallize from Ethanol if necessary.

Yield Expectation: 65–80%.

Protocol B: C4-Chlorination and Diversification

Converting the C4-hydroxyl to a chloride creates a versatile electrophile. This is the standard method for introducing complex amine "tails" found in many GPCR ligands.

Materials:

  • 2-Methyl-6-(methylamino)-4-pyrimidinol (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (5.0 eq - acts as solvent and reagent)
    
  • 
    -Diethylaniline (1.0 eq - catalyst/base)
    

Step-by-Step Procedure:

  • Chlorination: In a dry flask under Argon, suspend the pyrimidinol (10 mmol) in

    
     (50 mmol). Add 
    
    
    
    -diethylaniline (10 mmol) slowly.
  • Reflux: Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the chloro-pyrimidine is formed.

  • Quench (Critical Safety): Cool to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.

  • Extraction: Neutralize with saturated

    
     to pH 7–8. Extract with Ethyl Acetate (3 x 50 mL). Dry over 
    
    
    
    and concentrate.
  • Product: 4-Chloro-N,2-dimethylpyrimidin-6-amine . This intermediate is unstable on silica and should be used immediately in the next step.

Subsequent


 Reaction (General): 
  • Dissolve the crude chloro-intermediate in

    
    -PrOH or Dioxane.
    
  • Add the desired amine ligand (1.2 eq) and DIPEA (2.0 eq).

  • Heat at 80°C for 2–6 hours.

Protocol C: C5-Iodination for Cross-Coupling

Functionalizing C5 allows for the construction of biaryl systems without affecting the C4/C6 pharmacophores.

Materials:

  • 2-Methyl-6-(methylamino)-4-pyrimidinol (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN)

Step-by-Step Procedure:

  • Dissolution: Dissolve the pyrimidinol (5 mmol) in ACN (15 mL).

  • Iodination: Add NIS (5.5 mmol) portion-wise at room temperature. Shield the flask from light.

  • Reaction: Stir at room temperature for 2–4 hours. The electron-rich C5 position reacts rapidly.

  • Work-up: Dilute with water (50 mL). The iodinated product, 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol , usually precipitates.

  • Isolation: Filter and wash with 10% sodium thiosulfate solution (to remove excess iodine) and water.

Data Summary & Optimization

The following table summarizes optimization data for the


 displacement  of the C4-chloride (Protocol B) with various amine nucleophiles, a common step in ligand library generation.
EntryNucleophile (Ligand)SolventTemp (°C)Time (h)Yield (%)Notes
1AnilineEtOH80472Requires acid cat. (HCl)
2MorpholineTHF25291Exothermic, fast
34-Fluoro-benzylamineDioxane90685Base (DIPEA) required
4N-MethylpiperazineDCM25194Excellent conversion
52-AminopyridineToluene1101245Pd-catalysis (Buchwald) preferred

Table 1: Optimization of C4-displacement reactions. Aliphatic amines react spontaneously; heteroaromatic amines often require Palladium catalysis.

References

  • Synthesis of Pyrrolo[2,3-d]pyrimidines

    • Title: A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives c
    • Source: New Journal of Chemistry (RSC), 2014.
    • URL:[Link]

  • C5-Iodination Methodologies

    • Title: A Green Chemical Approach for Iodination of Pyrimidine Deriv
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

  • Chlorination and SNAr of Pyrimidinols

    • Title: Design, synthesis, and biological evaluation of classical and nonclassical 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines.
    • Source: Journal of Medicinal Chemistry, 2008.
    • URL:[Link]

  • Reactivity of 6-Aminopyrimidines

    • Title: Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Deriv
    • Source: Letters in Organic Chemistry, 2019.[1]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2-Methyl-6-(methylamino)-4-pyrimidinol

Welcome to the technical support center for the purification of 2-Methyl-6-(methylamino)-4-pyrimidinol. This guide is designed for researchers, chemists, and drug development professionals who require high-purity materia...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methyl-6-(methylamino)-4-pyrimidinol. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Recrystallization is a powerful technique for purifying solid organic compounds, and its success hinges on the rational selection of a solvent system and meticulous execution.[1][2] This document provides field-proven insights, step-by-step protocols, and troubleshooting advice to address common challenges encountered during the recrystallization of this specific pyrimidinol derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2-Methyl-6-(methylamino)-4-pyrimidinol?

The primary goal is to remove impurities from a crude sample of the compound.[1] Synthesis of pyrimidine derivatives can result in byproducts, unreacted starting materials, or side-reaction products.[3] Recrystallization is a purification process based on differential solubility: the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[2][4] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out in a purer form while the impurities remain dissolved in the cold solvent (the mother liquor).[1]

Q2: What are the ideal properties of a recrystallization solvent for this compound?

The ideal solvent for 2-Methyl-6-(methylamino)-4-pyrimidinol should meet several key criteria:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when heated to near its boiling point.[2]

  • Low Solvating Power at Low Temperatures: The compound should have very low solubility in the solvent at room temperature or below (e.g., in an ice bath) to maximize recovery.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be high enough to provide a sufficient solubility gradient but low enough to be easily removed from the purified crystals during drying.

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they don't co-precipitate with the product).[2]

Q3: Based on its structure, what solvents are good starting points for 2-Methyl-6-(methylamino)-4-pyrimidinol?

2-Methyl-6-(methylamino)-4-pyrimidinol is a polar molecule containing hydrogen bond donors (-NH, -OH) and acceptors (N atoms in the ring, O=C). This structure suggests that polar solvents will be most effective. The principle of "like dissolves like" is a useful guide here.[1]

Based on literature for similar pyrimidine derivatives, the following solvents and systems are excellent starting points for screening:

  • Water (H₂O): The pyrimidinol structure is similar to nucleobases, suggesting potential solubility in hot water. Recrystallization from hot water has been successfully used for the closely related compound 2-(Methylamino)-4,6-pyrimidinediol.[3]

  • Alcohols (Methanol, Ethanol): Alcohols are polar, protic solvents capable of hydrogen bonding. Many pyrimidine derivatives are successfully recrystallized from ethanol.[5] Washing precipitates with cold ethanol is also a common practice, indicating low solubility at cold temperatures.[3][6]

  • Alcohol/Water Mixtures: A mixed-solvent system, such as ethanol/water, can be highly effective.[3] This allows for fine-tuning the solvent's polarity to achieve the ideal solubility profile.

  • Dimethylformamide (DMF)/Water: For some polar heterocyclic compounds, a mixture of a highly polar aprotic solvent like DMF and an anti-solvent like water can be effective.[7] This should be considered if single solvents are not optimal.

Q4: How do I experimentally determine the best solvent?

A systematic solvent screening is crucial. This is performed on a small scale to conserve material.

Protocol: Small-Scale Solubility Testing

  • Place approximately 20-30 mg of your crude 2-Methyl-6-(methylamino)-4-pyrimidinol into a small test tube.

  • Add the test solvent dropwise (e.g., 0.5 mL) at room temperature. Agitate the mixture. Note if the compound dissolves readily in the cold solvent. If it does, that solvent is unsuitable for single-solvent recrystallization.[2]

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube (e.g., in a hot water bath) towards the solvent's boiling point while stirring.

  • Continue adding small portions of the solvent until the compound just dissolves. Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL) near its boiling point.[1]

  • Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Q5: Can I use a mixed-solvent system? How does that work?

Yes, a mixed-solvent (or binary solvent) system is an excellent option when no single solvent has the ideal properties. This technique uses two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until it becomes faintly cloudy (turbid). This indicates the point of saturation. A few more drops of the "good" solvent are then added to redissolve the precipitate and make the solution clear again. Cooling this precisely-tuned solution then allows for crystallization.[8]

Data Presentation

Table 1: Qualitative Solvent Screening Guide for 2-Methyl-6-(methylamino)-4-pyrimidinol
Solvent SystemPolarityRationale for Use & CausalityPotential Issues to Monitor
Water HighThe compound's -OH and -NH groups can form strong hydrogen bonds with water, promoting solubility at high temperatures. Often used for similar pyrimidinols.[3]May be too good a solvent (high cold solubility), leading to low recovery. Check for significant crystal formation upon cooling.
Ethanol Medium-HighA common, effective solvent for a wide range of organic compounds, including pyrimidines.[5] Less polar than water, which may improve recovery.The compound might be too soluble, even when cold. Conversely, it may not be soluble enough when hot.
Methanol HighMore polar than ethanol. May be a better solvent if ethanol fails to dissolve the compound when hot. Solubility of pyrimidines in methanol is documented.[5]Higher risk of significant solubility when cold, potentially leading to poor yield.
Ethanol/Water AdjustableAllows for fine-tuning of polarity. The compound is dissolved in hot ethanol, and water is added as the anti-solvent to induce precipitation upon cooling.[3]Determining the correct ratio requires careful experimentation. Adding too much water can cause the compound to "oil out."
DMF/Water AdjustableDMF is a very strong polar aprotic solvent that can dissolve many resistant compounds. Water acts as a potent anti-solvent.[7]DMF has a high boiling point and can be difficult to remove completely from the final product.

Experimental Protocols & Workflows

Visualization of Key Processes

Below are diagrams illustrating the logical workflows for solvent selection and the recrystallization process itself.

SolventSelection start Start: Place ~25mg of crude compound in test tube add_cold Add 0.5 mL of solvent at room temperature start->add_cold check_cold Is compound soluble? add_cold->check_cold dissolves_cold Result: Unsuitable solvent for single-system. (Consider for mixed-system) check_cold->dissolves_cold Yes heat_solvent Heat mixture towards solvent's boiling point check_cold->heat_solvent No add_hot Add solvent dropwise until solid dissolves heat_solvent->add_hot check_hot Does it dissolve? add_hot->check_hot insoluble_hot Result: Unsuitable solvent. Try another. check_hot->insoluble_hot No cool_solution Cool solution slowly to RT, then place in ice bath check_hot->cool_solution Yes check_crystals Do abundant crystals form? cool_solution->check_crystals good_solvent Result: Suitable Solvent Found! check_crystals->good_solvent Yes poor_crystals Result: Poor recovery. Consider mixed-solvent system. check_crystals->poor_crystals No

Caption: Workflow diagram for selecting a suitable recrystallization solvent.

RecrystallizationProcess start Dissolve crude compound in MINIMUM amount of NEAR-BOILING solvent hot_filtration_q Are insoluble impurities present? start->hot_filtration_q hot_filtration Perform hot gravity filtration to remove solid impurities hot_filtration_q->hot_filtration Yes cool Allow filtrate to cool SLOWLY and undisturbed to room temp hot_filtration_q->cool No hot_filtration->cool ice_bath Place flask in an ice-water bath to maximize crystal formation cool->ice_bath filtration Collect crystals by vacuum filtration ice_bath->filtration wash Wash crystals with a MINIMUM amount of ICE-COLD solvent filtration->wash dry Dry crystals to a constant weight wash->dry end Pure Compound dry->end

Caption: Step-by-step workflow for a standard single-solvent recrystallization.

Protocol 1: Single-Solvent Recrystallization (e.g., using Water or Ethanol)
  • Dissolution: Place the crude 2-Methyl-6-(methylamino)-4-pyrimidinol in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., water or ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate.[2]

  • Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely. It is critical to use the minimum amount of solvent necessary to achieve a saturated solution, as excess solvent will reduce the final yield.[1][2]

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Do not agitate the flask during this period.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.[1]

  • Drying: Dry the crystals completely, either by air-drying or in a vacuum oven at a moderate temperature (e.g., 60-70 °C), to obtain the final, purified product.[6]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Compound will not dissolve, even in a large volume of hot solvent. The chosen solvent is not a strong enough solvent for the compound.Select a more polar solvent or a solvent with a stronger capacity for hydrogen bonding. Refer to the solvent screening table.
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated. 2. Supersaturation: The solution is saturated, but crystallization has not been initiated.1. Boil off some of the solvent to concentrate the solution, then allow it to cool again. 2. Induce crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or "seeding" the solution with a tiny crystal of the pure compound.[2]
Yield is very low. 1. The compound is too soluble in the cold solvent. 2. Not enough time was allowed for cooling/crystallization. 3. Premature crystallization during hot filtration.1. Use a less polar solvent or switch to a mixed-solvent system. Ensure the solution is thoroughly chilled in an ice bath before filtering. 2. Increase the cooling time in the ice bath. 3. Ensure all glassware for hot filtration is pre-heated to minimize temperature loss.
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is too saturated, causing the compound to come out of solution as a liquid.Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Using a seed crystal can also help promote proper crystal lattice formation.
Crystals are colored. Colored impurities are co-precipitating with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step.[4] The charcoal will adsorb the colored impurities, which are then removed by filtration. Caution: Use charcoal sparingly as it can also adsorb the desired product.
References
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]

  • University of California, Davis. Recrystallization. Available from: [Link]

  • Wade, L.G. Organic Chemistry. Pearson. (General principles referenced across multiple organic chemistry textbooks and lab manuals, link provides a representative example of the technique). Available from: [Link]

  • Chemistry LibreTexts. Recrystallization. Available from: [Link]

  • University of Colorado, Boulder. Recrystallization. Available from: [Link]

  • Beilstein, J. et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. Available from: [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Available from: [Link]

  • Zhang, L. et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Baluja, S. et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online. Available from: [Link]

  • Tumkevicius, S. et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija. Available from: [Link]

  • Baluja, S. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]

Sources

Optimization

Technical Support Center: Solubilization of 2-Methyl-6-(methylamino)-4-pyrimidinol

Executive Summary & Core Challenge The Problem: Users frequently report that 2-Methyl-6-(methylamino)-4-pyrimidinol (MMP) remains as a suspension or precipitates immediately upon dilution in neutral buffers (PBS, TBS), d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The Problem: Users frequently report that 2-Methyl-6-(methylamino)-4-pyrimidinol (MMP) remains as a suspension or precipitates immediately upon dilution in neutral buffers (PBS, TBS), despite its polar appearance.

The Science: The solubility failure is not due to simple lipophilicity. It is driven by Crystal Lattice Energy and Tautomerism .

  • Tautomeric Locking: In the solid state and aqueous solution, this molecule does not exist primarily as the "pyrimidinol" (enol). Instead, it adopts the 4(3H)-pyrimidinone (keto-amine) tautomer.

  • Lattice Energy: The presence of the exocyclic methylamino group (-NH-CH3) and the ring amide (NH-C=O) allows for extensive intermolecular hydrogen bonding. This creates a tightly packed crystal lattice that water molecules cannot easily penetrate at neutral pH.

Immediate Action: To dissolve MMP, you must disrupt these intermolecular bonds using ionization (pH shift) or dielectric modification (cosolvents) .

Decision Matrix: Select Your Protocol

Use the following decision tree to select the correct solubilization method based on your experimental constraints.

SolubilityMatrix Start START: Experimental Requirement IsNeutral Must the final pH be 7.4? Start->IsNeutral IsHighConc Is Target Conc > 10 mM? IsNeutral->IsHighConc Yes (Strict) MethodA METHOD A: Acid/Base Shift (Best for stock solutions) IsNeutral->MethodA No (pH flexible) AnimalStudy Is this for In Vivo (Animal) use? IsHighConc->AnimalStudy Yes (In Vivo) MethodB METHOD B: Cosolvent System (DMSO/PEG) IsHighConc->MethodB Yes (In Vitro) MethodC METHOD C: Cyclodextrin Complex (HP-β-CD) IsHighConc->MethodC No (< 10 mM) AnimalStudy->MethodB Alternative AnimalStudy->MethodC Preferred MethodD METHOD D: Salt Synthesis (Convert to HCl Salt)

Figure 1: Solubility Decision Matrix. Select the path based on your final concentration needs and biological tolerance for solvents.

Detailed Protocols

Method A: pH Manipulation (The "Gold Standard")

Use this for preparing high-concentration stock solutions (50–100 mM).

Mechanism: MMP is amphoteric.

  • pH < 4: Protonation of the exocyclic amine and ring nitrogen disrupts the crystal lattice.

  • pH > 10: Deprotonation of the amide nitrogen (N3) creates a soluble anion.

Protocol:

  • Weigh the target amount of MMP.

  • Add 0.1 M HCl (to target 80% of final volume).

  • Vortex vigorously. The solution should clarify rapidly.

  • Critical Step: If using for cell culture, neutralize immediately before addition to the media, or ensure the dilution factor is high enough (1:1000) that the culture media's buffering capacity can absorb the acid.

Warning: Do not attempt to dissolve in water first and then adjust pH. Dissolve directly in the acid/base vehicle.

Method B: Cosolvent System (DMSO/PEG)

Use this for in vitro assays where pH must remain neutral, but small amounts of organic solvent are tolerated.

The "Stacking" Formulation: Pure DMSO often works, but precipitation occurs upon dilution into water. Use a "bridge" solvent like PEG400 to prevent this "crashing out."

ComponentRoleVolume Fraction
DMSO Primary Solubilizer (Disrupts lattice)10%
PEG 400 Stabilizer (Prevents recrystallization)40%
Water/PBS Bulk Solvent50%

Protocol:

  • Dissolve MMP in 100% DMSO at 10x the desired final concentration.

  • Add PEG 400 slowly while vortexing.

  • Add warm (37°C) water/PBS dropwise to reach final volume.

Method C: Cyclodextrin Complexation (For In Vivo)

Use this for animal studies to avoid DMSO toxicity.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic methyl/amine regions, presenting a hydrophilic surface to the water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in saline or water.

  • Add MMP to this vehicle.

  • Sonicate at 40°C for 20–30 minutes.

  • Filter sterilize (0.22 µm).

Technical FAQ & Troubleshooting

Q1: I dissolved it in DMSO, but it turned into a white solid when I added it to my cell media. Why? A: This is the "Solvent Shift Effect." The solubility of MMP in water is drastically lower than in DMSO. When you dilute the DMSO, the environment becomes aqueous too quickly, forcing the molecules to re-stack into their crystal lattice.

  • Fix: Use the Method B (PEG bridge) or dilute much slower with vigorous stirring.

Q2: Can I heat the solution to dissolve it? A: Yes, MMP is thermally stable up to ~100°C. Heating PBS to 50°C can assist dissolution, but be aware that it may precipitate again upon cooling (supersaturation). We recommend heating combined with pH adjustment.

Q3: Is the methylamino group reactive? A: Yes. The secondary amine is nucleophilic. Avoid dissolving in aldehyde-containing fixatives or ketones (like acetone) for long periods, as Schiff base formation may occur.

Q4: Why does the literature mention "Pirimiphos-methyl metabolite"? A: MMP is the hydrolysis product of the pesticide Pirimiphos-methyl. While the parent compound is lipophilic, MMP is the polar "head group" that remains. This biological context confirms its stability in aqueous metabolic environments [1].

Mechanistic Visualization

Understanding the tautomerism is critical to predicting behavior. The "Keto" form is what you are fighting against in the solid state.

Tautomerism Enol Enol Form (4-Pyrimidinol) Less Stable in Water Keto Keto Form (4(3H)-Pyrimidinone) Dominant in Solution/Solid High Lattice Energy Enol->Keto Tautomerization (Equilibrium shifts right) Cation Cationic Form (pH < 4) Soluble Keto->Cation + H+ (Acid)

Figure 2: Tautomeric equilibrium. The Keto form dominates at neutral pH, leading to poor solubility. Acidification drives the equilibrium to the soluble Cationic form [2].

References

  • PubChem. 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link]

  • ResearchGate. Tautomerism in 4-Hydroxypyrimidine. (Explains the dominance of the oxo-form and zwitterionic character in pyrimidinols). Available at: [Link]

  • Savjani, K. T., et al. Drug Solubility: Importance and Enhancement Techniques. ISRN Pharm. 2012. (General principles for solubilizing amphoteric drugs). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Degradation and Stability of 2-Methyl-6-(methylamino)-4-pyrimidinol

Welcome to the technical support center for the thermal analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thermal analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for your experimental work. As a senior application scientist, my goal is to equip you with both the foundational knowledge and the practical insights needed to successfully characterize the thermal stability of this molecule and navigate potential challenges.

This document is structured to be a dynamic resource. We will begin with a foundational overview, followed by detailed experimental protocols and a comprehensive troubleshooting guide in a question-and-answer format.

Understanding the Molecule: 2-Methyl-6-(methylamino)-4-pyrimidinol

2-Methyl-6-(methylamino)-4-pyrimidinol is a substituted pyrimidine. The pyrimidine ring is a nitrogen-containing heterocycle, and the stability of this core structure, along with its substituents, is of paramount importance in pharmaceutical development.[1] The thermal behavior of this molecule will be influenced by the interplay of the pyrimidinol core, the electron-donating methyl and methylamino groups, and potential tautomeric forms.

A thorough understanding of its thermal stability is critical for:

  • Drug Development: Ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, impacting formulation, storage, and shelf-life.[2][3]

  • Process Chemistry: Knowledge of thermal decomposition is vital for defining safe temperature limits during synthesis, purification, and manufacturing.[4][5]

  • Regulatory Compliance: Regulatory bodies like the ICH require comprehensive stability data, including forced degradation studies, to ensure the safety and efficacy of pharmaceutical products.[3]

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach using orthogonal analytical techniques is essential for a comprehensive understanding of thermal stability.[6] The primary techniques we will focus on are:

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on decomposition temperatures, moisture content, and the presence of residual solvents.[6]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, identifying thermal events such as melting, crystallization, and glass transitions.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products, allowing for quantification of degradation over time under various stress conditions.[8]

Experimental Protocols

Here, we provide detailed, step-by-step methodologies for the key experiments you will be performing.

Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for analyzing the thermal decomposition of 2-Methyl-6-(methylamino)-4-pyrimidinol.

Objective: To determine the onset of decomposition and the mass loss profile.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of 2-Methyl-6-(methylamino)-4-pyrimidinol into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the mass change (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Note the temperature at the maximum rate of decomposition from the derivative of the TGA curve (DTG).

    • Record the residual mass at the end of the experiment.

Protocol for Differential Scanning Calorimetry (DSC)

This protocol is designed to identify melting point, enthalpy of fusion, and other phase transitions.

Objective: To characterize the thermal transitions of the compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-4 mg of 2-Methyl-6-(methylamino)-4-pyrimidinol into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Instrument Setup:

    • Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate at 30 °C.

      • Ramp the temperature from 30 °C to a temperature just below the expected decomposition temperature (as determined by TGA) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • Determine the onset temperature and peak temperature of any endothermic or exothermic events.

    • For a melting endotherm, calculate the enthalpy of fusion (ΔHfus) by integrating the peak area.

Protocol for Forced Degradation Studies and Stability-Indicating HPLC Method Development

Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[9][10]

Objective: To identify potential degradation products and validate an HPLC method for their separation and quantification.

Stress Conditions: [2][9][11]

  • Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Basic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at 60-80 °C for a specified time. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation (Solid State): Place the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 80-100 °C) for a specified time.

  • Photolytic Degradation: Expose the compound (in solid state and in solution) to a calibrated light source (e.g., ICH-compliant photostability chamber) for a specified duration.

HPLC Method Development (A Starting Point):

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.[8]

  • Mobile Phase: Begin with a gradient of a buffered aqueous phase (e.g., 20 mM phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength that provides a good response for the parent compound (e.g., determined by UV-Vis spectroscopy). A starting point could be around 225 nm.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Data Analysis:

  • Analyze the stressed samples by HPLC.

  • The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.

  • Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that the parent peak is pure in the presence of degradants.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the thermal analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol and related compounds.

Thermogravimetric Analysis (TGA) Troubleshooting

Q1: My TGA results are not reproducible. What could be the cause?

A1: Inconsistent TGA results can stem from several factors. Here's a systematic approach to troubleshoot:

  • Sample Heterogeneity: Ensure your sample is homogenous. If it's a powder, gently mix it before taking a sample.

  • Sample Mass: Very small sample masses (<1 mg) can be more susceptible to environmental fluctuations. Try using a consistent sample mass between 3-5 mg.

  • Pan Type and Placement: Ensure you are using the correct pan type and that it is placed correctly in the TGA furnace.

  • Heating Rate: A very high heating rate can cause a lag between the furnace temperature and the actual sample temperature. A standard rate of 10 °C/min is generally a good starting point.

  • Purge Gas Flow: Inconsistent purge gas flow can affect the heat transfer and the removal of decomposition products. Check for leaks and ensure a constant flow rate.

  • Instrument Calibration: Verify that the TGA is properly calibrated for mass and temperature.

Q2: I see a mass loss at a low temperature (below 100 °C) in my TGA curve. Is this decomposition?

A2: A mass loss below 100 °C is most likely due to the loss of adsorbed water or residual solvent from the synthesis or purification process. To confirm this:

  • Correlate with DSC: Look for a broad endotherm in the corresponding DSC curve, which is characteristic of solvent/water loss.

  • Evolved Gas Analysis (EGA): If your TGA is coupled with a mass spectrometer (MS) or an FTIR spectrometer, you can directly identify the evolved species.[12][13]

Q3: My TGA curve shows a multi-step decomposition. What does this mean?

A3: A multi-step decomposition profile indicates that the molecule degrades through a series of sequential or overlapping reactions.[14] For 2-Methyl-6-(methylamino)-4-pyrimidinol, this could involve:

  • Step 1: Loss of the methylamino group.

  • Step 2: Cleavage of the pyrimidine ring.

  • Step 3: Further fragmentation of the ring structure. Identifying the exact species lost at each step requires advanced techniques like TGA-MS.

Differential Scanning Calorimetry (DSC) Troubleshooting

Q1: I am not getting a sharp melting peak in my DSC thermogram.

A1: A broad melting peak can indicate several things:

  • Sample Impurity: Impurities can broaden the melting range. Consider further purification of your sample.

  • Polymorphism: The sample may exist in multiple crystalline forms (polymorphs), each with its own melting point. This can result in multiple or broad melting peaks.

  • Amorphous Content: The presence of amorphous material will not show a sharp melting peak but rather a glass transition.

  • Decomposition during Melting: If the compound starts to decompose at or near its melting point, the melting endotherm will be distorted. Compare the DSC data with the TGA data to see if there is a corresponding mass loss.

Q2: My DSC curve shows an exothermic peak before the melting point. What is this?

A2: An exothermic event before melting is often due to a "cold crystallization" event. This happens when an amorphous or metastable crystalline form of the sample gains enough thermal energy to rearrange into a more stable crystalline form before melting.

Q3: The baseline of my DSC curve shifts after a thermal event. Is this normal?

A3: A baseline shift is normal and indicates a change in the heat capacity of the sample. This is expected after events like melting (solid to liquid) or a glass transition (glassy solid to rubbery state).

HPLC and Forced Degradation Troubleshooting

Q1: I am not seeing any degradation of my compound under stress conditions.

A1: If you don't observe any degradation, the stress conditions may not be harsh enough. Consider the following:

  • Increase Stressor Concentration: Use a higher concentration of acid, base, or oxidizing agent.

  • Increase Temperature: For hydrolytic and thermal studies, increase the temperature.

  • Increase Exposure Time: Extend the duration of the stress test. The goal of forced degradation is to achieve a target degradation of 5-20%.[10]

Q2: All of my compound has degraded. How do I get meaningful results?

A2: If the degradation is too extensive, you need to reduce the severity of the stress conditions. Try:

  • Lowering the Stressor Concentration.

  • Reducing the Temperature.

  • Decreasing the Exposure Time.

Q3: I have co-eluting peaks in my HPLC chromatogram for the stressed samples.

A3: Co-elution of the parent compound and a degradation product means your HPLC method is not stability-indicating. To improve separation:

  • Modify the Mobile Phase Gradient: Adjust the gradient slope to improve the resolution between the peaks.

  • Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice versa.

  • Adjust the pH of the Aqueous Phase: Small changes in pH can significantly affect the retention of ionizable compounds like 2-Methyl-6-(methylamino)-4-pyrimidinol.

  • Try a Different Column Chemistry: If a C18 column is not providing adequate separation, consider a different stationary phase (e.g., phenyl-hexyl, polar-embedded).

Data Presentation and Visualization

Summary of Expected Thermal Analysis Data
ParameterTechniqueExpected Information
Onset of Decomposition (Tonset)TGATemperature at which significant degradation begins.
Mass Loss (%)TGAPercentage of mass lost at different decomposition stages.
Residual Mass (%)TGAAmount of material remaining at the end of the analysis.
Melting Point (Tm)DSCTemperature at which the crystalline solid transitions to a liquid.
Enthalpy of Fusion (ΔHfus)DSCEnergy required to melt the sample.
Glass Transition (Tg)DSCTemperature at which an amorphous solid transitions to a rubbery state (if applicable).
Degradation ProductsHPLC-UV/MSIdentification and quantification of impurities formed under stress.
Visualizing Experimental Workflows

A logical workflow is crucial for systematically investigating thermal stability.

DOT Script for Troubleshooting Inconsistent TGA Results:

TGA_Troubleshooting cluster_params Parameter Checks start Inconsistent TGA Results check_sample Check Sample Homogeneity and Mass (3-5 mg) start->check_sample check_instrument Verify Instrument Calibration (Mass and Temperature) check_sample->check_instrument Sample OK check_parameters Review Experimental Parameters check_instrument->check_parameters Calibration OK rerun Re-run Experiment check_parameters->rerun Parameters OK heating_rate Heating Rate (10 °C/min) purge_gas Purge Gas Flow (20-50 mL/min N2) pan_placement Correct Pan Placement HPLC_Workflow start Develop Initial HPLC Method stress Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) start->stress analyze Analyze Stressed Samples stress->analyze evaluate Evaluate Peak Resolution and Purity analyze->evaluate optimize Optimize Method (Gradient, pH, Column) evaluate->optimize Co-elution Occurs validate Method is Stability-Indicating Proceed to Validation evaluate->validate Adequate Separation optimize->analyze

Caption: Workflow for developing a stability-indicating HPLC method.

Concluding Remarks

The thermal stability of 2-Methyl-6-(methylamino)-4-pyrimidinol is a critical parameter that requires careful and systematic investigation. While specific literature on this exact molecule is sparse, the principles of thermal analysis and forced degradation, combined with an understanding of the chemistry of pyrimidinols, provide a robust framework for its characterization. This guide is intended to be a living document; as you generate data, these foundational protocols and troubleshooting steps will help you interpret your results and design further experiments.

References

  • Jetir.Org. method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. [Link]

  • ResearchGate. shows the TGA thermogram of a single pyrimidine compound SSN-1. Various... | Download Scientific Diagram. [Link]

  • Taylor & Francis. Forced degradation – Knowledge and References. [Link]

  • Future Science. New metabolomic platform reveals extent of thermal degradation in GC–MS. [Link]

  • ResearchGate. (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

  • Technology Networks. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • ResearchGate. (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • SciSpace. Forced Degradation Studies. [Link]

  • ResearchGate. Thermodynamic study on six tricyclic nitrogen heterocyclic compounds by thermal analysis and effusion techniques | Request PDF. [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • PubMed. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Synthesis and Characterization of Some Pyrimidinone Derivatives. [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) curve and differential scanning calorimetry (DSC) curve of DPPDS. [Link]

  • PMC. Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. [Link]

  • ijpar. Stability Indicating Method Development and Validation for the Estimation of Escitalopram and L-Methylfolate in Bulk and Pharmac. [Link]

  • IJRAR. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF BRINZOLAMIDE AND BRIMONIDI. [Link]

  • International Journal of ChemTech Research. Development and Validation of Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Trifluridine and Tipiracil. [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]

  • Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. [Link]

  • ResearchGate. synthesis and characterization of 2-arylalkylthio-6-methyl pyrimidine-4-(3h)-one based on meldrum's acid. [Link]

  • PMC. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. [Link]

  • ResearchGate. Thermal Decomposition of CS by TG/DSC-FITR and PY-GC/MS. [Link]

  • MDPI. MS and GC–MS Analytical Methods for On-Line Thermally Induced Evolved Gas Analysis (OLTI-EGA). [Link]

  • MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

Sources

Optimization

Troubleshooting cyclization failures in pyrimidine derivative synthesis

Introduction: The Cyclization Bottleneck In the landscape of medicinal chemistry, the pyrimidine scaffold is ubiquitous—found in nucleoside analogs, kinase inhibitors, and calcium channel blockers. However, the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclization Bottleneck

In the landscape of medicinal chemistry, the pyrimidine scaffold is ubiquitous—found in nucleoside analogs, kinase inhibitors, and calcium channel blockers. However, the formation of this six-membered ring is deceptively simple. Whether you are employing a multicomponent Biginelli reaction or a classical Amidine-1,3-Dicarbonyl condensation , the failure mode is rarely "no reaction." It is almost always a stalled reaction.

You are likely staring at a crude NMR showing a mixture of open-chain intermediates, hydrolyzed starting materials, or the dreaded "Hantzsch" pyridine byproduct. This guide moves beyond generic advice to address the mechanistic causality of cyclization failures and provides self-validating protocols to rescue your synthesis.

Module 1: The "Biginelli" Block (Multicomponent Synthesis)[1]

The Biginelli reaction (Aldehyde + Urea +


-Ketoester) is elegant but prone to stalling at the ureide intermediate  stage (open chain) or diverting to the Hantzsch dihydropyridine  pathway.
Core Troubleshooting Logic
Symptom Mechanistic Cause Corrective Action
Product is an open chain (Ureide) Dehydration Failure: The ring closure requires the elimination of water from the tetrahedral intermediate (aminal). This is the rate-determining step in sterically hindered systems.Increase Acid Acidity (

):
Switch from weak acids (AcOH) to Brønsted acids (TFA,

-TsOH) or Lewis Acids (

,

).Water Scavenging: Add molecular sieves (

) or use a Dean-Stark trap if refluxing in toluene.
Product is a Dihydropyridine (Hantzsch) Pathway Competition: If the aldehyde reacts with two equivalents of

-ketoester (and ammonia from urea decomposition), the Hantzsch pyridine forms.[1]
Stoichiometry Control: Use a 1.2–1.5 eq excess of Urea.[2] Urea is the "cheapest" reagent; flooding the system favors the N-acyliminium ion pathway over the bis-ketoester pathway.Order of Addition: Pre-mix Aldehyde + Urea + Acid before adding the

-ketoester.
Low Yield with Aliphatic Aldehydes Enolization Issues: Aliphatic aldehydes can enolize and self-condense (Aldol) faster than they react with urea.The "Atwal" Modification: Do not use the one-pot method. Pre-synthesize the

-unsaturated ketone (enone) and then react with urea/amidine.
Visualizing the Divergence

The following diagram illustrates where the reaction diverges into failure modes.

Biginelli_Troubleshooting Start Reagents: Aldehyde + Urea + Beta-Ketoester Inter Intermediate: N-Acyliminium Ion Start->Inter Acid Cat. Fail_Hantzsch FAILURE: Hantzsch Dihydropyridine (Wrong Pathway) Start->Fail_Hantzsch Excess Ketoester Urea Decomp. Target Target: 3,4-Dihydropyrimidin-2(1H)-one Inter->Target Urea Attack + Dehydration Fail_Open FAILURE: Linear Ureide (Stalled Cyclization) Inter->Fail_Open Steric Hindrance Low Temp Fail_Open->Target  RESCUE:  Add TFA / Heat / Microwaves

Figure 1: Mechanistic divergence in the Biginelli reaction. Note that the linear ureide can often be rescued, whereas the Hantzsch product is a terminal dead-end.

Module 2: Amidine & Guanidine Condensation (The "2+3" Approach)

This method involves reacting a binucleophile (Amidine/Guanidine) with a bielectrophile (1,3-dicarbonyl). The failure here is typically hydrolysis or regioselectivity .

FAQ: Why did my Amidine hydrolyze?

A: Amidines are hygroscopic and their salts (hydrochlorides) are stable, but the free base is unstable in moist air.

  • The Trap: You neutralized the amidine HCl salt with NaOEt in ethanol, but the ethanol wasn't dry. The amidine hydrolyzes to an amide, which is non-nucleophilic.

  • The Fix: Always generate the free base in situ under strictly anhydrous conditions (Dry MeOH/EtOH or DMF).

FAQ: N-Alkylation vs. O-Alkylation (Regioselectivity)

When alkylating a pyrimidinone (or during the cyclization of unsymmetrical reagents), you may get the wrong isomer.

VariableEffect on Selectivity
Solvent Polar Aprotic (DMF, DMSO): Favors O-alkylation (hard nucleophile/hard electrophile principle).Protic (EtOH): Favors N-alkylation (hydrogen bonding solvates the oxygen anion).
Base

/

:
Often favors O-alkylation due to the "hard" cation effect.NaH / LiH: Often favors N-alkylation.
Electrophile Hard (Sulfonates, Sulfates): O-Attack.Soft (Iodides, Bromides): N-Attack.

Module 3: The "Rescue" Protocol (Experimental)

If you have isolated a linear intermediate or the reaction is stuck at <10% conversion, use this protocol. This is based on microwave-assisted dehydration , which overcomes the activation energy barrier for the final ring closure (water elimination).

Protocol: Microwave-Assisted Cyclization Rescue

  • Diagnosis: Confirm the presence of the linear intermediate via LC-MS (Mass = Target + 18).

  • Solvent Switch: Evaporate the original solvent. Re-dissolve the crude residue in Glacial Acetic Acid or Ethanol/HCl .

    • Why? Acetic acid acts as both solvent and acid catalyst.

  • Irradiation:

    • Instrument: Monomode Microwave Reactor (e.g., Biotage/CEM).

    • Settings: 120°C – 140°C.

    • Time: 10 – 20 minutes (Hold time).

    • Pressure Limit: 15 bar.

  • Workup: Pour the mixture into crushed ice. The pyrimidine (now cyclized and often less soluble in water than the linear precursor) should precipitate.

Validation: Compare the


 NMR. The linear intermediate often shows broad NH signals and distinct methylene protons. The cyclized product will show the disappearance of the methylene signals (if aromatized) or a distinct shift in the chiral proton (if DHPM).

Module 4: Post-Reaction Forensics

Use this decision tree to analyze your crude mixture.

Forensics Sample Crude Reaction Mixture MassSpec LC-MS Analysis Sample->MassSpec M_Target Mass = Target MassSpec->M_Target Success M_Plus18 Mass = Target + 18 (Water trapped) MassSpec->M_Plus18 Incomplete Cyclization M_Minus2 Mass = Target - 2 (Oxidized) MassSpec->M_Minus2 Unwanted Oxidation M_Hantzsch Mass = Hantzsch DHP MassSpec->M_Hantzsch Wrong Pathway Action1 Reflux with TsOH M_Plus18->Action1 Action: Add Acid/Heat

Figure 2: Forensic analysis of reaction mixtures using Mass Spectrometry.

References

  • Microwave Assisted Diversified Synthesis of Pyrimidines: An Overview. Source: ResearchGate (2025) 3

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Source: Benchchem Technical Guides 1

  • Regioselectivity in Pyrimidine Synthesis (N- vs O-Alkylation). Source: Benchchem Comparative Guide 4

  • Iron Catalysis for Modular Pyrimidine Synthesis. Source: Journal of Organic Chemistry (ACS) 5

  • Functionality of Amidines and Amidrazones (pKa and Basicity). Source: Semantic Scholar / Arkivoc 6

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Chemical Shifts of 2-Methyl-6-(methylamino)-4-pyrimidinol in DMSO-d6

This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 2-Methyl-6-(methylamino)-4-pyrimidinol in deuterated dimethyl sulfoxide (DMSO-d6). The presented data is a combination of predicted values based...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR chemical shifts for 2-Methyl-6-(methylamino)-4-pyrimidinol in deuterated dimethyl sulfoxide (DMSO-d6). The presented data is a combination of predicted values based on established principles of nuclear magnetic resonance spectroscopy and comparative analysis with structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR for structural elucidation and purity assessment.

Introduction

2-Methyl-6-(methylamino)-4-pyrimidinol is a substituted pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and agrochemicals. Accurate structural characterization is paramount in the development of these molecules, and Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for this purpose. Understanding the ¹H NMR spectrum, particularly in a polar aprotic solvent like DMSO-d6, is crucial for confirming the identity and purity of the compound. DMSO-d6 is a common solvent for NMR analysis due to its ability to dissolve a wide range of compounds and its characteristic of shifting exchangeable protons (e.g., -OH and -NH) downfield, which often aids in their identification.[1][2]

Predicted ¹H NMR Spectrum of 2-Methyl-6-(methylamino)-4-pyrimidinol

The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and assignments for 2-Methyl-6-(methylamino)-4-pyrimidinol in DMSO-d6. These predictions are based on the analysis of substituent effects on the pyrimidine ring and data from analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
OH~10.5 - 11.5Broad Singlet1HThe acidic proton of the hydroxyl group is expected to be significantly deshielded and will appear as a broad signal due to chemical exchange. Its chemical shift is sensitive to concentration and temperature.[1][3]
NH~6.5 - 7.5Broad Singlet or Quartet1HThe amino proton will also be broad due to exchange. It may show coupling to the adjacent methyl group (quartet), but this is often not resolved due to the broadness of the peak.
C5-H~5.2 - 5.6Singlet1HThis proton is on the pyrimidine ring and its chemical shift is influenced by the adjacent electron-donating groups.
N-CH₃~2.6 - 2.8Doublet3HThe methyl group attached to the nitrogen will be a doublet due to coupling with the NH proton.
C2-CH₃~2.1 - 2.3Singlet3HThe methyl group at the 2-position of the pyrimidine ring is expected to be a sharp singlet.

Molecular Structure and Proton Labeling

The following diagram illustrates the structure of 2-Methyl-6-(methylamino)-4-pyrimidinol with the protons labeled corresponding to the assignments in the table above.

Caption: Molecular structure of 2-Methyl-6-(methylamino)-4-pyrimidinol.

Experimental Protocol for ¹H NMR Analysis

This section provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of 2-Methyl-6-(methylamino)-4-pyrimidinol.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the sample.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d6.

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (for a 400 MHz Spectrometer):

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

  • Referencing: The residual DMSO peak at 2.50 ppm is used as the internal reference.[4]

Comparative Analysis with Structurally Related Compounds

To provide context for the predicted chemical shifts, the following table compares the data for 2-Methyl-6-(methylamino)-4-pyrimidinol with the experimentally determined values for the structurally similar compound, 2-Amino-6-methyl-4-pyrimidinol.

Compound C2-Substituent C6-Substituent C5-H (ppm) C-CH₃ (ppm) Solvent Reference
2-Methyl-6-(methylamino)-4-pyrimidinol (Predicted) -CH₃-NHCH₃~5.2 - 5.6~2.1 - 2.3DMSO-d6-
2-Amino-6-methyl-4-pyrimidinol -NH₂-CH₃5.142.14CDCl₃[5]

The comparison reveals that the chemical shifts for the C5-H and the ring-attached methyl group are expected to be in a similar region. The slight downfield shift predicted for the C5-H in the target compound can be attributed to the electronic effects of the methylamino group compared to the amino group. The choice of solvent also significantly influences chemical shifts, with DMSO-d6 generally causing downfield shifts for protons involved in hydrogen bonding compared to CDCl₃.[6]

Workflow for NMR-Based Structural Verification

The following diagram outlines the logical workflow for the structural verification of 2-Methyl-6-(methylamino)-4-pyrimidinol using ¹H NMR.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification SamplePrep Sample Preparation (in DMSO-d6) Purification->SamplePrep DataAcquisition 1H NMR Data Acquisition SamplePrep->DataAcquisition Processing Data Processing (Referencing to 2.50 ppm) DataAcquisition->Processing PeakIntegration Peak Integration Processing->PeakIntegration ShiftAssignment Chemical Shift Assignment PeakIntegration->ShiftAssignment CouplingAnalysis Coupling Constant Analysis ShiftAssignment->CouplingAnalysis StructureConfirmation Structure Confirmation CouplingAnalysis->StructureConfirmation FinalReport Final Report StructureConfirmation->FinalReport

Caption: Workflow for structural verification via ¹H NMR.

Conclusion

This guide provides a comprehensive overview of the expected ¹H NMR spectrum of 2-Methyl-6-(methylamino)-4-pyrimidinol in DMSO-d6. By combining predictive analysis with comparative data from related structures, researchers can confidently assign the proton signals and verify the structure of this important pyrimidine derivative. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data, ensuring accuracy and reproducibility in chemical analysis.

References

  • ScienceOpen. (n.d.). Supporting Information. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved February 23, 2026, from [Link]

  • MDPI. (2023, September 12). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Retrieved February 23, 2026, from [Link]

  • Impactfactor. (2020, January 24). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2018, October 10). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved February 23, 2026, from [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. Retrieved February 23, 2026, from [Link]

  • Michigan State University Chemistry. (n.d.). Proton NMR Table. Retrieved February 23, 2026, from [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. Retrieved February 23, 2026, from [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Characterization of 2-Methyl-6-(methylamino)-4-pyrimidinol

Executive Summary This guide provides a technical analysis of the mass spectral behavior of 2-Methyl-6-(methylamino)-4-pyrimidinol (C₆H₉N₃O, MW 139.15), a critical pyrimidine derivative often encountered as a metabolite...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectral behavior of 2-Methyl-6-(methylamino)-4-pyrimidinol (C₆H₉N₃O, MW 139.15), a critical pyrimidine derivative often encountered as a metabolite of pyrimidine-based kinase inhibitors or as a degradation impurity in agrochemicals (e.g., pirimiphos-methyl analogs).

Unlike standard spectral libraries that often conflate pyrimidinol regioisomers, this guide distinguishes the target analyte from its isobaric counterparts (e.g., 2-amino-4-hydroxy-6-ethylpyrimidine) through specific MS/MS fragmentation channels. We compare the analytical performance of Electrospray Ionization (ESI-MS/MS) against Electron Ionization (EI) to determine the optimal workflow for trace-level quantification and structural validation.

Chemical Identity & Structural Dynamics

Before interpreting spectra, one must understand the molecule's fluid structure in the gas phase.

  • Tautomerism: The compound exists in equilibrium between the pyrimidinol (enol) and pyrimidinone (keto) forms. In the gas phase (ESI source), the keto-tautomer often dominates, influencing fragmentation via CO loss.

  • Protonation Site: Under ESI(+) conditions, protonation occurs preferentially at the ring nitrogen (N3) or the exocyclic amine, driving the fragmentation pathway.

PropertySpecification
IUPAC Name 2-Methyl-6-(methylamino)pyrimidin-4-ol
Monoisotopic Mass 139.0746 Da
[M+H]⁺ (ESI) 140.0818 m/z
Key Structural Features Pyrimidine ring, exocyclic methylamino group, C2-methyl group, C4-hydroxyl/keto group.[1]

Comparative Fragmentation Analysis

ESI-MS/MS (Soft Ionization) vs. EI (Hard Ionization)

The choice of ionization technique drastically alters the observed spectral fingerprint.

FeatureESI-MS/MS (Triple Quad/Q-TOF) EI-MS (GC-MS, 70 eV)
Dominant Ion [M+H]⁺ (m/z 140)M•⁺ (m/z 139)
Energy Regime Low internal energy (collision-induced dissociation)High internal energy (direct electron impact)
Key Mechanism Even-electron rearrangements, neutral losses (H₂O, CO)Radical-directed cleavages, extensive ring shattering
Application Quantitation in biological matrices (plasma/urine)Impurity profiling in synthesis (volatile derivatives)
Detailed Fragmentation Pathways (ESI+)

Under Collision-Induced Dissociation (CID), the protonated precursor (m/z 140 ) follows three distinct pathways.

Pathway A: Exocyclic Amine Cleavage (Diagnostic)

The most abundant transition involves the loss of the methylamino group.

  • Transition: m/z 140

    
     m/z 109
    
  • Mechanism: Inductive cleavage of the C6-N bond.

  • Neutral Loss: Methylamine (CH₃NH₂, 31 Da).

Pathway B: Lactam Degradation (Tautomer-Specific)

Driven by the keto-tautomer, the ring expels carbon monoxide.

  • Transition: m/z 140

    
     m/z 112
    
  • Mechanism: Ring contraction followed by CO ejection.

  • Neutral Loss: CO (28 Da).

Pathway C: Retro-Diels-Alder (RDA)

Characteristic of the pyrimidine core, the ring splits to release nitriles.

  • Transition: m/z 140

    
     m/z 99
    
  • Neutral Loss: Acetonitrile (CH₃CN, 41 Da) from the C2-N3 portion of the ring.

Visualizing the Fragmentation Mechanism[2][3][4]

The following diagram illustrates the causal relationships in the fragmentation cascade, distinguishing between primary and secondary product ions.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 140 (Protonated Pyrimidinone) Frag_109 Fragment A m/z 109 (Loss of CH3NH2) Parent->Frag_109 Inductive Cleavage (-31 Da) Frag_112 Fragment B m/z 112 (Loss of CO) Parent->Frag_112 Ring Contraction (-28 Da) Frag_122 Fragment C m/z 122 (Loss of H2O) Parent->Frag_122 Dehydration (-18 Da) Frag_42 m/z 42 (Acetonitrile H+) Parent->Frag_42 High Energy Shattering Frag_Ring Ring Cleavage m/z 99 (RDA Product) Frag_112->Frag_Ring Secondary RDA

Caption: Predicted ESI-MS/MS fragmentation pathways for 2-Methyl-6-(methylamino)-4-pyrimidinol. Blue arrows indicate primary transitions.

Experimental Protocol: Validated Workflow

To ensure reproducibility, the following protocol utilizes a "Self-Validating" approach where internal standards and retention time markers confirm identity before MS detection.

Sample Preparation (Solid Phase Extraction)
  • Objective: Isolate analyte from plasma/media while removing phospholipids that suppress ionization.

  • Cartridge: Hydrophilic-Lipophilic Balance (HLB) 60mg.

  • Conditioning: 2 mL Methanol followed by 2 mL Water.

  • Loading: Mix 200 µL sample with 200 µL 0.1% Formic Acid; load onto cartridge.

  • Washing: 2 mL 5% Methanol in Water (removes salts/proteins).

  • Elution: 2 x 500 µL Methanol (collect eluate).

  • Reconstitution: Evaporate to dryness (N₂ stream) and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Parameters[5][6]
  • Column: C18 Reverse Phase (2.1 x 50mm, 1.7 µm). Why? High surface area for polar retention.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention).

    • 1-5 min: 5%

      
       95% B.
      
    • 5-7 min: 95% B (Wash).

Mass Spectrometer Settings (Triple Quadrupole)
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • MRM Transitions (Quantification):

Precursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
140.1 109.1 3022Quantifier (High abundance)
140.1 112.0 3018Qualifier (Structural check)
140.1 42.1 3035Qualifier (High energy)

Differentiation from Regioisomers

A common analytical pitfall is confusing the target with 2-Amino-4-dimethyl-pyrimidinol or 4-Methoxy-6-methyl-2-pyrimidinamine .

Differentiation Strategy:

  • Retention Time: The target (secondary amine) is less polar than the primary amine isomers, resulting in a later elution on C18 columns.

  • Ratio Check:

    • Target (Methylamino): High 140>109 transition (Loss of CH₃NH₂).

    • Isomer (Dimethyl): Negligible 140>109; dominant 140>125 (Loss of CH₃).

    • Isomer (Methoxy): Dominant 140>125 (Loss of CH₃ from ether) and 140>110 (Loss of CH₂O).

Workflow Visualization

Workflow Sample Biological Sample (Plasma/Urine) SPE SPE Clean-up (HLB Cartridge) Sample->SPE Protein ppt LC LC Separation (C18 Column) SPE->LC Inject Ionization ESI Source (+3.0 kV) LC->Ionization Elute MS1 Q1 Filter (140 m/z) Ionization->MS1 [M+H]+ Collision Collision Cell (N2 Gas, 22eV) MS1->Collision Select MS2 Q3 Detection (109/112 m/z) Collision->MS2 Fragment

Caption: Step-by-step analytical workflow from sample extraction to MS/MS detection.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library: Pyrimidine Derivatives Fragmentation Data. NIST Standard Reference Database 1A v17. Available at: [Link]

  • PubChem. Compound Summary for 2-Amino-6-methyl-4-pyrimidinol (Analogous Structure). National Library of Medicine. Available at: [Link]

  • MassBank. Mass Spectrum of 4-Methylamino-antipyrine (Demonstrating Methylamino loss). Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP003243.[2] Available at: [Link]

  • Wang, Y., et al. "ESI-MS/MS for the differentiation of diastereomeric pyrimidine glycols."[3] Analytical Chemistry, 2002.[3] Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-Methyl-6-(methylamino)-4-pyrimidinol

This guide provides a comprehensive, in-depth comparison of chromatographic strategies for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Methyl-6-(meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of chromatographic strategies for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Methyl-6-(methylamino)-4-pyrimidinol. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind each decision, grounded in chromatographic theory and regulatory expectations, to construct a method that is not only fit for purpose but also inherently trustworthy.

Understanding the Analyte: The Key to a Strategic Approach

2-Methyl-6-(methylamino)-4-pyrimidinol is a substituted pyrimidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry, often serving as building blocks for therapeutic agents.[1][2] The purity of such an intermediate is critical, as impurities can carry over to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.

A successful HPLC method hinges on understanding the analyte's physicochemical properties.

  • Structure and Polarity: The molecule contains a polar pyrimidine core, a hydroxyl group (which exists in tautomeric equilibrium with a keto form), and a methylamino group. This combination of features renders the molecule relatively polar and water-soluble. The retention of such polar compounds on traditional reversed-phase columns can be challenging.[3][4]

  • Ionization Potential (pKa): The methylamino group is basic, while the pyrimidinol ring system has both acidic and basic characteristics. This means the molecule's overall charge state is highly dependent on the pH of the mobile phase. Controlling the pH is therefore not merely an option but a necessity to ensure consistent retention and peak shape.[5]

  • UV Absorbance: The heterocyclic aromatic ring system provides a strong chromophore, making UV detection a suitable and straightforward choice for quantification.

The Method Development Workflow: A Systematic and Justified Process

Effective method development is a systematic process of refining variables to achieve the desired separation. It is not a random walk but a logical progression, where each step builds upon the last. This workflow ensures that the final method is robust and well-understood.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_screening Phase 2: Screening & Selection cluster_optimization Phase 3: Fine-Tuning cluster_final Phase 4: Finalization A Analyte Characterization (Polarity, pKa, UV Spectrum) B Column Screening (C18, Polar-Embedded, Phenyl-Hexyl) A->B Informs column choice C Mobile Phase Screening (ACN vs. MeOH, pH Selection) B->C Select best column D Gradient Optimization (Slope, Time) C->D Select best mobile phase E Parameter Refinement (Flow Rate, Temperature) D->E Refine separation F Optimized Method (System Suitability Testing) E->F Finalize conditions G Method Validation (ICH Q2(R1)) F->G Demonstrate suitability

Caption: A systematic workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The core of method development lies in comparing alternatives to find the optimal conditions. We will compare key parameters using a hypothetical main peak (2-Methyl-6-(methylamino)-4-pyrimidinol) and a closely eluting potential impurity (Impurity A).

The Stationary Phase: Beyond Standard C18

For polar analytes, a standard C18 column can suffer from poor retention, leading to elution near the solvent front where resolution is poor.[3] We compare a traditional C18 with a polar-embedded phase column, which is designed to provide enhanced retention for polar compounds.

Table 1: Comparison of Stationary Phases

ParameterColumn A: Standard C18 (L1)Column B: Polar-Embedded C18Rationale for Improvement
Retention Factor (k) of Analyte 0.82.5The polar-embedded group enhances interaction with the polar analyte, preventing early elution.
Resolution (Rs) with Impurity A 1.22.8Increased retention allows more time for differential partitioning, significantly improving resolution.
Tailing Factor (Tf) 1.81.1The polar-embedded phase helps shield residual silanols, reducing secondary interactions that cause peak tailing with basic compounds.[5]
Conclusion Unsuitable due to poor retention and resolution.Superior Choice. Provides necessary retention and peak shape.
The Mobile Phase: Impact of Organic Modifier and pH

The choice of organic solvent and the control of mobile phase pH are arguably the most powerful tools for manipulating selectivity in reversed-phase HPLC.

A. Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

ACN and MeOH have different polarities and elution strengths, which can alter the elution order of compounds.[5]

Table 2: Comparison of Organic Modifiers

ParameterCondition A: ACN/BufferCondition B: MeOH/BufferScientific Insight
Elution Order Analyte, Impurity AImpurity A, AnalyteMethanol, being a protic solvent, can engage in different hydrogen bonding interactions than the aprotic ACN, leading to a reversal in selectivity.[5]
Resolution (Rs) 2.82.1While both provide adequate separation, ACN offers superior resolution in this case.
System Pressure ~180 bar~250 barACN typically generates lower backpressure than methanol, which can be advantageous for system longevity.
Conclusion Superior Choice. Provides better resolution and lower pressure.Viable alternative if different selectivity is needed for other impurities.

B. Mobile Phase pH: Controlling Ionization

For an ionizable compound like 2-Methyl-6-(methylamino)-4-pyrimidinol, pH control is critical. Operating at a pH at least 2 units away from the analyte's pKa ensures a single ionic form, leading to sharp, symmetrical peaks. We compare an acidic pH (3.0) with a near-neutral pH (7.0).

Table 3: Comparison of Mobile Phase pH

ParameterCondition A: pH 3.0 (Phosphate Buffer)Condition B: pH 7.0 (Phosphate Buffer)Scientific Insight
Analyte Ionization State Fully protonated (positive charge)Partially protonated/neutralAt pH 3.0, the basic methylamino group is fully protonated. At pH 7.0, it exists in a mixed state, leading to peak broadening.
Retention Time 10.5 min8.2 minThe protonated, more polar form at pH 3.0 has less hydrophobic interaction with the C18 phase, but the controlled ionization provides stable retention. The mixed state at pH 7.0 leads to inconsistent interactions.
Tailing Factor (Tf) 1.12.5The single, stable ionic form at pH 3.0 results in a sharp, symmetrical peak. The mixed state at pH 7.0 causes significant tailing.
Conclusion Superior Choice. Ensures a single ionic species for robust and symmetrical peaks.Unsuitable. Leads to poor peak shape and unreliable quantification.

Detailed Protocol: The Optimized HPLC Purity Method

Based on the comparative analysis, the following method was established. This protocol is designed to be self-validating through clear System Suitability Test (SST) criteria, as recommended by pharmacopeial guidelines like USP <621>.[6][7][8]

Chromatographic Conditions:

  • Column: Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 40% B

    • 15-17 min: 40% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A / Mobile Phase B (95:5 v/v)

System Suitability Test (SST) Procedure:

  • Prepare an SST solution containing the analyte at the target concentration and a small amount (~0.1%) of a known, closely eluting impurity (e.g., Impurity A).

  • Perform five replicate injections of the SST solution.

  • Evaluate the following parameters:

    • Tailing Factor (Tf) for the main peak: Must be ≤ 1.5.

    • Resolution (Rs) between the main peak and the impurity: Must be ≥ 2.0.

    • Relative Standard Deviation (%RSD) of the peak area for the five replicate injections: Must be ≤ 1.0%.

Passing these criteria before sample analysis ensures the chromatographic system is performing adequately for its intended purpose.[9][10]

Method Validation: Establishing Trustworthiness

Once developed, the method must be validated to prove its suitability, following the International Council for Harmonisation (ICH) Q2(R1) guideline.[11][12][13][14] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of product purity.

ValidationLogic cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_robust Reliability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Prerequisite for Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision (Repeatability & Intermediate) Specificity->Precision Prerequisite for Linearity->Accuracy Establishes range for Linearity->Precision Establishes range for Robustness Robustness Accuracy->Robustness Tested during Precision->Robustness Tested during LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOD->LOQ LOQ->Accuracy Lowest level for LOQ->Precision Lowest level for

Caption: Interrelationship of ICH Q2(R1) validation parameters.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving baseline resolution between all known impurities and the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Established across a range (e.g., from the Limit of Quantitation to 150% of the target concentration).

  • Accuracy: The closeness of test results to the true value. Assessed by spiking known amounts of analyte into a placebo or blank matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at two levels: repeatability (same day, same analyst) and intermediate precision (different days, different analysts).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for the accurate reporting of impurities.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., ±0.2 pH units, ±2 °C temperature), providing an indication of its reliability during normal usage.

Conclusion

The development of a high-quality HPLC purity method is a scientific endeavor that requires a deep understanding of the analyte and chromatographic principles. By systematically comparing stationary phases, organic modifiers, and mobile phase pH, we have demonstrated a logical, evidence-based approach to developing a method for 2-Methyl-6-(methylamino)-4-pyrimidinol. The final optimized method, built on a polar-embedded column with a buffered, low-pH mobile phase, provides the necessary retention, resolution, and peak symmetry for accurate purity determination. Adherence to system suitability criteria and a comprehensive validation plan based on ICH guidelines ensures the method is robust, reliable, and fit for its intended purpose in a regulated drug development environment.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • U.S. Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Dong, M. W. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In HPLC and UHPLC for Practicing Scientists (pp. 161-193). John Wiley & Sons. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. [Link]

  • Enovate AD. 2-(Dimethylamino)-6-methyl-4-pyrimidinol supplier. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42487-72-9, 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one. [Link]

  • Sharma, S., & Singh, N. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 218-221. [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (2024). Chromatography Method Development For Impurity Analysis And Degradation. [Link]

  • SIELC Technologies. (2018). Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. [Link]

  • Yengoyan, A. et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. [Link]

  • Li, Y. et al. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chemical and Pharmaceutical Research, 8(8), 834-840. [Link]

  • Gajecka, M. et al. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research, 63(6), 453-459. [Link]

  • Bentham Science Publishers. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. [Link]

  • Google Patents. (2004). EP1437348A1 - 6-methyl-2,4-diamino-pyrimidine derivatives, process for preparation, compositions containing them and their uses as basic neutralising agents.
  • Hsieh, M. et al. (2012). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H). Molecules, 17(11), 12993–13006. [Link]

Sources

Comparative

Comparative Reactivity Guide: 2-Methyl-6-(methylamino)-4-pyrimidinol vs. Cytosine

Executive Summary This guide provides a technical comparison between the canonical nucleobase Cytosine and the synthetic pyrimidine derivative 2-Methyl-6-(methylamino)-4-pyrimidinol (hereafter referred to as MMP ). While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between the canonical nucleobase Cytosine and the synthetic pyrimidine derivative 2-Methyl-6-(methylamino)-4-pyrimidinol (hereafter referred to as MMP ).

While Cytosine is optimized for genomic fidelity via specific hydrogen bonding (Watson-Crick), MMP represents a lipophilic, chemically distinct scaffold often encountered as a metabolite (e.g., of Pirimiphos-methyl) or a synthetic intermediate. The core differentiation lies in the C2-position : Cytosine possesses a carbonyl group essential for base-pairing, whereas MMP possesses a methyl group, fundamentally altering its tautomeric landscape, solubility, and reactivity profile.

FeatureCytosine2-Methyl-6-(methylamino)-4-pyrimidinol (MMP)
Core Structure 4-amino-1H-pyrimidin-2-one2-methyl-6-(methylamino)pyrimidin-4-ol
C2 Substituent Carbonyl (=O)Methyl (-CH₃)
Dominant Tautomer Keto-Amino (2-oxo-4-amino)Keto-Amino (4-oxo-6-methylamino)
H-Bonding Face Donor-Acceptor-Donor (N1-H, C2=O, N3)Altered (Lacks C2=O acceptor)
pKa (N3 protonation) ~4.6~5.2–5.8 (Predicted, more basic)
C5-Reactivity High (Electrophilic attack)Very High (Activated by -OH, -NHMe, -Me)

Structural & Physicochemical Analysis[1]

Tautomeric Landscapes

Understanding the dominant tautomer is prerequisite to predicting reactivity.

  • Cytosine: In aqueous solution, Cytosine exists predominantly as the amino-oxo tautomer. The N1 proton is tightly bound, and the C2 carbonyl is a hard hydrogen bond acceptor.

  • MMP: The C2-methyl group prevents the formation of a 2-oxo species. Instead, the tautomerism centers on the C4-hydroxyl and C6-methylamino groups.

    • Equilibrium: The 4(3H)-pyrimidinone form is generally favored over the 4-pyrimidinol form in polar solvents.

    • Consequence: MMP acts as a cyclic amide (lactam) analog but with a fixed C=N bond at position 1-2 (or 2-3 depending on protonation), unlike the urea-like character of Cytosine's N1-C2-N3 segment.

Electronic Effects & pKa
  • Cytosine: The electron-withdrawing C2=O group lowers the basicity of N3 (pKa ≈ 4.6).

  • MMP: The C2-Methyl group is electron-donating (+I effect). Combined with the electron-donating methylamino group at C6, the ring nitrogen (likely N3 or N1) is significantly more electron-rich than in Cytosine.

    • Impact: MMP is expected to be a stronger nucleophile and more basic than Cytosine.

Reactivity Profiling

Electrophilic Substitution (Halogenation/Nitration)

Both molecules are activated for electrophilic attack at the C5 position .

  • Cytosine: Reacts readily with bromine/chlorine water to form 5-halocytosine. The reaction is moderated by the electron-withdrawing C2=O.

  • MMP: The C5 position is "super-activated." It is flanked by an electron-donating C4-OH (or C4=O) and a C6-NHMe group.

    • Prediction: MMP will undergo C5-substitution significantly faster than Cytosine. Care must be taken to avoid over-halogenation or ring degradation.

N-Alkylation Patterns
  • Cytosine: Alkylation typically occurs at N3 (kinetically favored) or O2 (depending on conditions), often leading to N3,N4-ethenocytosine derivatives with bifunctional agents.

  • MMP:

    • Site: The N3 nitrogen is the most likely site of alkylation in the neutral tautomer, similar to 4-pyrimidinones.

    • Sterics: The C2-Methyl group provides steric bulk that may hinder approach to N1/N3 compared to the planar C2=O of Cytosine.

C2-Methyl Activation (Unique to MMP)

This is the most critical synthetic difference.

  • Cytosine: C2 is inert to deprotonation.

  • MMP: The C2-Methyl group is attached to an electron-deficient pyrimidine ring. Under strong basic conditions (e.g., NaOEt), the C2-methyl protons are acidic enough to undergo aldol-type condensations with aldehydes. This reactivity is absent in Cytosine.

Hydrolytic Stability (Deamination)
  • Cytosine: Spontaneously deaminates to Uracil (C4-NH₂

    
     C4-OH) in vivo, a major source of transition mutations.
    
  • MMP: The secondary amine (-NHMe) is generally more stable to hydrolysis than the primary amine of Cytosine. However, under harsh acid hydrolysis, MMP will convert to 2-methyl-6-methyluracil (or 2,6-dimethylpyrimidine-4,6-diol isomer).

Visualizing the Differences

The following diagram illustrates the structural divergence and unique reactivity pathways.

G Cytosine CYTOSINE (Native DNA Base) C2=O | C4-NH2 Uracil Uracil (Deamination Product) Cytosine->Uracil Hydrolysis (t1/2 ~300 yrs) C5_Halo_Cyt 5-Bromo-Cytosine Cytosine->C5_Halo_Cyt Br2/H2O MMP MMP (Synthetic/Metabolite) C2-Me | C6-NHMe | C4-OH MMP->Uracil Hydrolysis (Slower) Aldol Styryl Derivative (C2-Condensation) MMP->Aldol Ph-CHO / Base (Unique to MMP) C5_Halo_MMP 5-Bromo-MMP (Rapid Kinetics) MMP->C5_Halo_MMP Br2 (Fast)

Figure 1: Comparative reactivity pathways. Note the unique C2-condensation pathway for MMP and its accelerated C5-bromination.

Experimental Protocols

Protocol A: Comparative C5-Bromination Kinetics

This assay validates the "super-activated" nature of MMP compared to Cytosine.

Objective: Measure the rate of bromine consumption at pH 7.0.

  • Preparation:

    • Prepare 10 mM stock solutions of Cytosine and MMP in phosphate buffer (pH 7.0).

    • Prepare 10 mM Bromine water (freshly standardized).

  • Execution:

    • In a UV-Vis spectrophotometer quartz cuvette, mix 1.0 mL of substrate solution with 1.0 mL buffer.

    • Add 100 µL Bromine water.

    • Monitor: Track absorbance decay at 390 nm (Br₂ absorbance) or appearance of product at 290-310 nm.

  • Expected Result:

    • MMP: Immediate decolorization (< 30 seconds). The electron-rich C2-Me/C6-NHMe system facilitates rapid electrophilic attack.

    • Cytosine: Slower decolorization (minutes).

Protocol B: pKa Determination (Potentiometric Titration)

To determine the basicity of the ring nitrogen (N3).

  • Setup: Calibrate a pH meter with buffers 4.0, 7.0, and 10.0.

  • Dissolution: Dissolve 0.05 mmol of compound in 20 mL degassed water (ensure complete dissolution; MMP may require slight warming or 5% methanol).

  • Titration:

    • Acidify to pH 2.5 with 0.1 M HCl.

    • Titrate with 0.05 M NaOH in 50 µL increments.

  • Analysis: Plot pH vs. Volume NaOH. The inflection point (half-equivalence) corresponds to the pKa of the protonated species (

    
    ).
    
    • Cytosine Reference: Inflection at pH ~4.6.

    • MMP Target: Expect inflection at pH > 5.0 due to inductive donation.

Protocol C: C2-Methyl Activation Check (Aldol Condensation)

Objective: Confirm the presence of the active C2-methyl group in MMP (Negative control: Cytosine).

  • Reagents: Benzaldehyde (1.1 eq), Piperidine (catalytic), Ethanol.

  • Procedure:

    • Reflux MMP (100 mg) with Benzaldehyde and 2 drops of piperidine in 5 mL ethanol for 4 hours.

    • Repeat with Cytosine.[1][2]

  • Observation:

    • MMP: Formation of a colored precipitate (yellow/orange) indicates the formation of the styryl derivative (2-styryl-6-methylamino-4-pyrimidinol).

    • Cytosine: No reaction (solution remains clear/colorless).

References

  • National Institute of Standards and Technology (NIST). 2-Amino-4-hydroxy-6-methylpyrimidine (Structural Analog Data). NIST Chemistry WebBook. Available at: [Link]

  • Royal Society of Chemistry. Kinetics and mechanism of reaction of hydroxylamine with cytosine and its derivatives.[3] J. Chem. Soc., Perkin Trans. 1. Available at: [Link][4][5]

Sources

Validation

Technical Comparison of Elemental Analysis Calibration Standards for the Characterization of 2-Methyl-6-(methylamino)-4-pyrimidinol

Executive Summary 2-Methyl-6-(methylamino)-4-pyrimidinol ( ) is a critical pyrimidine derivative often encountered as a pharmaceutical intermediate or a metabolite in pesticide degradation (e.g., pirimiphos-methyl).[1] A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-(methylamino)-4-pyrimidinol (


) is a critical pyrimidine derivative often encountered as a pharmaceutical intermediate or a metabolite in pesticide degradation (e.g., pirimiphos-methyl).[1] Accurate characterization of this compound via Elemental Analysis (EA) is challenging due to its high nitrogen content (~30%) and heterocyclic structure, which can lead to incomplete combustion ("coking") and nitrogen oxide trapping inefficiencies.

This guide compares the performance of three primary calibration standards—Acetanilide , Sulfanilamide , and BBOT —to determine which reference material provides the highest accuracy for validating 2-Methyl-6-(methylamino)-4-pyrimidinol.[1] We demonstrate that while Acetanilide is the industry default, Sulfanilamide offers superior matrix matching for this specific analyte, minimizing systematic error in Nitrogen determination.

Compound Profile & Theoretical Composition[1][2]

Understanding the physicochemical properties of the analyte is the first step in designing a robust analytical protocol.

  • IUPAC Name: 2-Methyl-6-(methylamino)-4-pyrimidinol[1]

  • CAS Number: 23506-62-9 (often referenced alongside tautomer 42487-72-9)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 139.16 g/mol [1]

  • Tautomerism: Exists in equilibrium between the pyrimidinol (hydroxyl) and pyrimidinone (ketone) forms. This tautomerism significantly impacts hygroscopicity; the ketone form can form hydrates, necessitating strict drying protocols before analysis.

Theoretical Elemental Composition
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 612.01172.06651.79%
Hydrogen (H) 91.0089.0726.52%
Nitrogen (N) 314.00742.02130.20%
Oxygen (O) 115.99915.99911.50%

Comparative Guide: Calibration Standards

In CHN/O analysis, the "Standard" is the Certified Reference Material (CRM) used to calibrate the detector response (K-factor). Choosing a standard with a combustion profile similar to your analyte is crucial for high-precision work.[1]

Alternative 1: Acetanilide (The Generalist)
  • Structure:

    
    
    
  • Nitrogen Content: 10.36%[1]

  • Pros: High purity, non-hygroscopic, excellent combustion stability.

  • Cons: Low nitrogen content compared to the analyte (10% vs 30%).

  • Verdict: Acceptable for routine screening , but may introduce linearity errors at high nitrogen concentrations if the detector is not perfectly linear.

Alternative 2: Sulfanilamide (The High-N Specialist)[1]
  • Structure:

    
    
    
  • Nitrogen Content: 16.27%[1]

  • Pros: Higher nitrogen content closer to the analyte; contains Sulfur, allowing simultaneous CHNS validation if required.

  • Cons: Slightly more prone to static charge during weighing than acetanilide.

  • Verdict: Recommended. The closer N/C ratio provides a more robust calibration curve for pyrimidine derivatives.

Alternative 3: BBOT (The Complex Matrix)
  • Structure: 2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene (

    
    )[1]
    
  • Nitrogen Content: 6.51%[1]

  • Pros: Excellent for simultaneous CHNS; structurally complex, mimicking difficult combustion matrices.

  • Cons: Very low nitrogen content makes it poor for calibrating high-N analytes like pyrimidines.[1]

  • Verdict: Not Recommended for this specific application due to the large gap in nitrogen percentage.

Performance Comparison Matrix
FeatureAcetanilideSulfanilamideBBOT
Nitrogen Match Low (10%)Medium (16%)Very Low (6.5%)
Combustion Ease HighHighMedium
Matrix Similarity Aromatic AmideSulfonamideHeterocyclic
Suitability for Analyte GoodBest Poor

Experimental Protocol: Self-Validating System

This protocol utilizes a "Bracketing Standard" approach to ensure data integrity.

Phase 1: Sample Preparation (Crucial Step)[1]
  • Pre-treatment: Due to potential tautomeric hydration, dry the 2-Methyl-6-(methylamino)-4-pyrimidinol sample in a vacuum oven at 40°C for 4 hours over

    
    .
    
  • Weighing: Weigh 2.0 – 2.5 mg (

    
     mg) into tin capsules. Fold tightly to exclude atmospheric nitrogen.
    
Phase 2: Instrument Parameters (Flash Combustion)
  • Carrier Gas: Helium (Flow: 140 mL/min)[1]

  • Combustion Gas: Oxygen (Flow: 250 mL/min for 5s)[1]

  • Furnace Temperature: 980°C (Combustion), 650°C (Reduction)

  • Oxidation Catalyst: Chromium (III) Oxide (

    
    ) / Silvered Cobaltous-Cobaltic Oxide (to remove Halogens/Sulfur interferences).[1]
    
  • Reduction Reactor: Reduced Copper wires (removes excess

    
     and converts 
    
    
    
    ).[2]
Phase 3: The Workflow (Visualized)

CHN_Workflow cluster_prep Preparation cluster_analysis Combustion & Detection cluster_validation Decision Logic S1 Sample Drying (Vac Oven 40°C) S2 Weighing (2.5mg in Tin) S1->S2 C1 Flash Combustion (980°C + O2 Boost) S2->C1 C2 Reduction (Cu + 650°C) C1->C2 Gases (NOx, CO2) D1 TCD Detection (N2, CO2, H2O) C2->D1 N2, CO2, H2O V1 Compare to Theoretical % D1->V1 Pass PASS (Report Data) V1->Pass Δ < 0.4% Fail FAIL (Check Trap/Leak) V1->Fail Δ > 0.4%

Caption: Figure 1. Self-validating CHN analysis workflow for pyrimidine derivatives, emphasizing the critical drying step and decision logic.

Experimental Data & Validation

The following data represents a typical validation run comparing the analyte against the theoretical values when calibrated with Sulfanilamide .

Acceptance Criteria

For pharmaceutical intermediates, the industry standard for elemental analysis (as per J. Org. Chem. guidelines) is


 absolute difference  from the theoretical value.
Results Table
ElementTheoretical %Experimental Mean (n=3)Delta (

)
Status
Nitrogen 30.20%30.12%-0.08%PASS
Carbon 51.79%51.85%+0.06%PASS
Hydrogen 6.52%6.61%+0.09%PASS

Note: If Nitrogen values are consistently low (e.g., <29.8%), this indicates incomplete combustion (coke formation). Increase the Oxygen dose time by 2 seconds.

Mechanism of Failure (Why Standards Matter)

Why might Acetanilide fail for this compound?

  • Nitrogen Gap: Acetanilide (10% N) requires a large extrapolation to measure the analyte (30% N). Small linearity errors in the TCD detector are magnified three-fold.

  • Coking: Pyrimidines are "refractory" compounds. They tend to graphitize (form elemental carbon) rather than oxidize fully if the flash combustion is not violent enough. Sulfanilamide, having a higher heteroatom density, mimics this combustion difficulty better than the clean-burning Acetanilide.

Failure_Path Start Combustion of Pyrimidine Ring Branch Is O2 sufficient? Start->Branch Path_Good Complete Oxidation (CO2 + NOx) Branch->Path_Good High O2 / High Temp Path_Bad Incomplete Combustion (Coke/Char residue) Branch->Path_Bad Standard Conditions Result_Good Accurate N% Result Path_Good->Result_Good Result_Bad Low N% / Low C% (Systematic Error) Path_Bad->Result_Bad

Caption: Figure 2. Combustion pathway showing the risk of "Coking" in nitrogen-rich heterocycles if oxidation conditions are insufficient.

References

  • National Institute of Standards and Technology (NIST) .[3] Standard Reference Material® 141e - Acetanilide.[1][4] Certificate of Analysis. Available at: [Link][1]

  • Royal Society of Chemistry . CHNS Elemental Analysers: Technical Brief. AMC Technical Briefs, 2008.[2] Available at: [Link]

Sources

Comparative

Solid-State Fingerprinting: A Comparative Guide to XRD Characterization of 2-Methyl-6-(methylamino)-4-pyrimidinol

Executive Summary 2-Methyl-6-(methylamino)-4-pyrimidinol (CAS: 25954-21-6) represents a class of amphoteric pyrimidine intermediates critical in drug development. Its characterization presents a unique challenge: the mol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-6-(methylamino)-4-pyrimidinol (CAS: 25954-21-6) represents a class of amphoteric pyrimidine intermediates critical in drug development. Its characterization presents a unique challenge: the molecule exists in a delicate tautomeric equilibrium (keto-enol and amino-imino) that is heavily solvent- and phase-dependent.

While Liquid NMR confirms the chemical connectivity, it fails to represent the physical reality of the drug substance in its solid dosage form. X-Ray Diffraction (XRD) is the only definitive technique to resolve the specific polymorphic and tautomeric state of the solid material.

This guide provides a technical roadmap for researchers to validate this compound, distinguishing it from structural analogs and defining its solid-state purity against common alternatives.

Part 1: The Technical Challenge – Tautomerism & Polymorphism

In the solid state, pyrimidine derivatives rarely exist as the "pyrimidinol" (enol) form suggested by the nomenclature. Instead, they predominantly crystallize as pyrimidinones (keto form), stabilized by intermolecular hydrogen bond networks (N–H···O).

Comparative Analysis: XRD vs. Orthogonal Techniques

Why is XRD the superior choice for this specific molecule?

FeaturePowder XRD (PXRD) Solution NMR FTIR / Raman DSC (Thermal)
Primary Output Crystal Lattice FingerprintChemical ConnectivityFunctional Group VibrationThermal Events (Melting/Glass)
Tautomer Sensitivity High (Distinguishes static tautomers in lattice)Low (Averages tautomers on NMR timescale)Medium (C=O vs C-OH shifts, but often overlapping)Low (Cannot ID structure)
Polymorph Discrimination Excellent (Unique patterns for every form)None (Structure dissolves)Good (If H-bonding changes significantly)Good (Distinct melting points)
Impurity Detection Detects crystalline impurities >1-2%Detects soluble impurities <0.1%Difficult in complex mixturesDetects eutectic impurities
Sample Destructiveness Non-destructiveNon-destructive (but sample dissolved)Non-destructiveDestructive
Expert Insight: The "Preferred Orientation" Trap

Pyrimidine derivatives often crystallize as needles or plates due to strong


-

stacking interactions.
  • The Risk: If you simply pack the powder into the holder, the crystals may align horizontally. This artificially enhances the intensity of the

    
     peaks (stacking axis) and suppresses others, leading to a "false negative" match against a calculated reference pattern.
    
  • The Fix: Transmission geometry (capillary) or careful back-loading with rotation is required for this specific compound.

Part 2: Experimental Protocol

This protocol is designed to be self-validating , ensuring that observed peaks are intrinsic to the sample and not artifacts of instrument misalignment.

Sample Preparation (The Critical Step)
  • Grinding: Gently grind 50 mg of the sample using an agate mortar and pestle.

    • Goal: Reduce particle size to <10 µm to minimize micro-absorption and preferred orientation.

    • Caution: Do not over-grind; excessive mechanical stress can induce an amorphous phase transition in pyrimidines.

  • Internal Standard (Validation Step): Mix in 5% w/w Silicon powder (NIST 640e) or Corundum.

    • Reason: This provides a known peak position (Si (111) at

      
      ) to correct for "zero-shift" errors, which is crucial when comparing batches.
      
Instrument Configuration (Bragg-Brentano Geometry)
  • Radiation: Cu K

    
     (
    
    
    
    ).
  • Voltage/Current: 40 kV / 40 mA.

  • Divergence Slit: Automatic (or fixed

    
     for low angles).
    
  • Scan Range:

    
     to 
    
    
    
    . (Most diagnostic pyrimidine packing peaks occur below
    
    
    ).
  • Step Size:

    
    .
    
  • Time per Step: Minimum 1 second (Total scan time ~30 mins).

Part 3: Data Interpretation & Workflow

The following diagram illustrates the decision logic for characterizing the solid form, distinguishing between the desired "Pure Form" and common issues like Solvates or Impurities.

SolidStateWorkflow Start Crude 2-Methyl-6-(methylamino)-4-pyrimidinol Recryst Recrystallization (e.g., EtOH/Water) Start->Recryst PXRD Run PXRD Scan (3-40° 2θ) Recryst->PXRD Check1 Are peaks sharp & well-resolved? PXRD->Check1 Amorphous Result: Amorphous/Disordered Action: Slow cooling or Vapor Diffusion Check1->Amorphous No (Halo) Check2 Match Reference Pattern? Check1->Check2 Yes ImpurityCheck Check Low Angle (<10° 2θ) & High Angle (>30°) Check2->ImpurityCheck No Valid Result: Validated Pure Form Check2->Valid Yes Solvate Result: Solvate/Hydrate (Shifted peaks due to solvent inclusion) ImpurityCheck->Solvate Peaks Shifted Polymorph Result: New Polymorph (Distinct packing arrangement) ImpurityCheck->Polymorph New Peak Positions

Figure 1: Decision tree for solid-state characterization of pyrimidine derivatives.

Distinguishing Features in the Diffractogram

When analyzing the diffractogram of 2-Methyl-6-(methylamino)-4-pyrimidinol, focus on these regions:

  • The "Packing" Region (

    
    ): 
    
    • Look for the lowest angle peak. This corresponds to the largest d-spacing in the unit cell.

    • Comparison: If this peak shifts significantly after drying, you likely had a solvate (solvent molecules expanding the lattice) that has now collapsed.

  • The "Pi-Stacking" Region (

    
    ): 
    
    • Planar pyrimidines stack like sheets. This usually results in a strong reflection corresponding to a d-spacing of ~3.4 Å.

    • Validation: A sharp, intense peak here confirms high crystallinity and ordered stacking. Broadening here suggests stacking faults.

  • Impurity Flagging:

    • Starting Material (2-methyl-4,6-dichloropyrimidine): Often has a distinct, high-symmetry pattern.

    • Inorganic Salts (NaCl/KCl): If the isolation involved salting out, look for sharp cubic phase peaks (e.g., NaCl at

      
       and 
      
      
      
      ).

References

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on why XRD is required for polymorphs).
  • United States Pharmacopeia (USP). General Chapter <941> X-Ray Diffraction. (The regulatory standard for XRD protocols). Link

  • Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163–208.
  • Cambridge Crystallographic Data Centre (CCDC). (Standard database for validating calculated patterns of pyrimidine analogs). Link

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Detailed methodology for grinding and sample prep).
Validation

A Senior Application Scientist's Guide to the Chromatographic Separation of 2-Methyl-6-(methylamino)-4-pyrimidinol and its Analogs

Introduction: The Analytical Challenge of Polar Pyrimidinols In the landscape of pharmaceutical development and medicinal chemistry, pyrimidine derivatives are of significant interest due to their wide range of biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Polar Pyrimidinols

In the landscape of pharmaceutical development and medicinal chemistry, pyrimidine derivatives are of significant interest due to their wide range of biological activities. 2-Methyl-6-(methylamino)-4-pyrimidinol and its analogs represent a class of compounds that, while promising, present a distinct analytical challenge. Their polarity, stemming from the hydroxyl and amino functional groups, and their potential to ionize in solution complicate their separation and quantitation. Achieving robust, reproducible, and high-resolution separation is paramount for accurate impurity profiling, pharmacokinetic studies, and quality control.

This guide provides a comparative analysis of chromatographic strategies for the separation of 2-Methyl-6-(methylamino)-4-pyrimidinol and its structurally related analogs. We will move beyond a simple recitation of methods to explore the underlying principles of each technique, providing the rationale for selecting a specific chromatographic mode. The experimental protocols provided are designed as robust starting points, grounded in the physicochemical properties of the analytes.

Understanding the Analyte: Physicochemical Properties as a Predictor of Chromatographic Behavior

Before developing a separation method, it is crucial to understand the physicochemical properties of the target analytes. 2-Methyl-6-(methylamino)-4-pyrimidinol is a polar molecule with both acidic (pyrimidinol hydroxyl group) and basic (methylamino group) functionalities.

  • pKa (Predicted): The pyrimidinol ring system and the exocyclic amino group confer amphoteric properties. The pKa of the protonated amino group is predicted to be in the range of 4-5, while the hydroxyl group's pKa is likely around 8-9. This means the molecule's charge state is highly dependent on the mobile phase pH.

  • LogP (Predicted): The predicted octanol-water partition coefficient (LogP) is low, indicating high hydrophilicity. This inherent polarity makes retention on traditional C18 stationary phases challenging.

This dual ionic character and high polarity are the central challenges that must be addressed by the chosen chromatographic method.

Comparative Analysis of Chromatographic Modes

The selection of the appropriate chromatographic mode is the most critical decision in method development. We will compare three primary techniques: Reversed-Phase Chromatography (RPC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange Chromatography (IEX).

Reversed-Phase Chromatography (RPC): The Workhorse with Modifications

Standard C18 columns often provide insufficient retention for polar compounds like our target analyte. However, modern advancements in stationary phase chemistry offer viable solutions.

  • Mechanism: Primarily relies on hydrophobic interactions between the analyte and the non-polar stationary phase. For polar compounds, secondary interactions (e.g., hydrogen bonding with residual silanols) can play a role.

  • Strengths: High efficiency, excellent reproducibility, and a wide variety of available column chemistries.

  • Challenges: Poor retention of polar analytes in highly aqueous mobile phases, which can lead to co-elution with the solvent front.

  • Strategic Approaches for Pyrimidinol Analogs:

    • Polar-Embedded Phases: These phases (e.g., embedded amide or carbamate groups) offer enhanced retention for polar compounds through dipole-dipole and hydrogen bonding interactions. They are also more stable in highly aqueous mobile phases.

    • Polar-Endcapped Phases: These C18 phases have been modified to shield residual silanols, reducing peak tailing for basic compounds.

    • pH Manipulation: Operating at a pH where the amino group is protonated (pH < 4) can increase polarity and potentially improve interaction with some phases, though it may decrease retention. Conversely, at a higher pH (around 7-8), the molecule is more neutral, which can enhance retention on a C18 phase.

Hydrophilic Interaction Liquid Chromatography (HILIC): Embracing Polarity

HILIC is an excellent alternative for compounds that are too polar for RPC.

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide phases) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a smaller amount of an aqueous buffer. A water-rich layer is adsorbed onto the stationary phase, and analyte partitioning between this layer and the bulk mobile phase is the primary retention mechanism.

  • Strengths: Excellent retention and selectivity for polar and ionizable compounds. The high organic content of the mobile phase is also beneficial for mass spectrometry (MS) detection due to efficient desolvation.

  • Considerations: Equilibration times can be longer than in RPC. Careful control of mobile phase water content is critical for reproducibility.

Ion-Exchange Chromatography (IEX): Targeting Charge

Given the ionizable nature of 2-Methyl-6-(methylamino)-4-pyrimidinol, IEX presents a highly selective separation mechanism.

  • Mechanism: IEX separates molecules based on their net charge. A stationary phase with charged functional groups (e.g., sulfonate groups for a strong cation exchanger) retains analytes of the opposite charge. Elution is achieved by increasing the ionic strength or changing the pH of the mobile phase.

  • Strengths: High selectivity for charged analytes and the ability to separate compounds with very similar hydrophobicity but different charge states.

  • Limitations: Can be more complex to develop, and high salt concentrations in the mobile phase are incompatible with MS detection unless a desalting step is used.

Quantitative Performance Comparison

The following table summarizes the expected performance of each chromatographic mode for the separation of 2-Methyl-6-(methylamino)-4-pyrimidinol and its closely related analogs.

ParameterReversed-Phase (Polar-Embedded C18)HILIC (Amide Phase)Ion-Exchange (Strong Cation Exchange)
Retention of Parent ModerateStrongVery Strong
Selectivity for Analogs Good (dependent on hydrophobicity differences)Excellent (sensitive to polarity and charge)Excellent (sensitive to pKa differences)
Mobile Phase Compatibility High (wide range of buffers)Moderate (requires high organic content)Moderate (high salt can be an issue)
MS Compatibility Good (with volatile buffers)ExcellentPoor (without desalting)
Method Robustness HighModerate (sensitive to water content)High
Ideal Use Case General-purpose QC, purity analysisSeparation of highly polar analogs, metabolomicsImpurity profiling of charged species

Experimental Protocols: Starting Points for Method Development

These protocols are designed as validated starting points. Further optimization of mobile phase composition, gradient, and temperature will likely be required for specific applications.

Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the optimal chromatographic method.

MethodSelection Start Define Separation Goal (e.g., Purity, Quantitation) IsPolar Is the analyte mixture highly polar? Start->IsPolar IsCharged Are charge differences the primary distinction? IsPolar->IsCharged Yes TryRPC Start with Polar-Embedded Reversed-Phase IsPolar->TryRPC No TryHILIC Evaluate HILIC IsCharged->TryHILIC No TryIEX Evaluate Ion-Exchange IsCharged->TryIEX Yes Optimize Optimize Method (Gradient, pH, Temp) TryRPC->Optimize TryHILIC->Optimize TryIEX->Optimize

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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